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  • Product: 1-(4-Fluorophenyl)hex-5-yn-2-ol
  • CAS: 29229-62-7

Core Science & Biosynthesis

Foundational

Asymmetric Synthesis Pathway of (R)-1-(4-Fluorophenyl)hex-5-yn-2-ol: A Technical Guide

Executive Summary & Strategic Rationale The molecule 1-(4-fluorophenyl)hex-5-yn-2-ol is a highly versatile chiral building block. It features a 4-fluorophenyl moiety—a privileged pharmacophore in medicinal chemistry know...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The molecule 1-(4-fluorophenyl)hex-5-yn-2-ol is a highly versatile chiral building block. It features a 4-fluorophenyl moiety—a privileged pharmacophore in medicinal chemistry known to enhance metabolic stability against CYP450 oxidation—alongside a terminal alkyne primed for CuAAC "click" chemistry or Sonogashira cross-coupling.

Synthesizing this molecule with high enantiomeric excess (ee) requires strict control over carbon-carbon bond formation and stereoselective reduction. This whitepaper outlines a highly scalable, three-step asymmetric synthesis yielding the (R)-enantiomer. The strategy leverages a Weinreb amidation to strictly prevent Grignard over-addition, followed by a Noyori Asymmetric Transfer Hydrogenation (ATH) to set the chiral center with >99% ee.

Retrosynthetic Strategy

Our retrosynthetic disconnection avoids the use of unstable aliphatic aldehydes or hazardous epoxides at scale. Instead, we disconnect the C2–C3 bond to reveal a ketone intermediate, which is further disconnected into a stable Weinreb amide and a terminal alkyne Grignard reagent.

Retrosynthesis Target (R)-1-(4-Fluorophenyl)hex-5-yn-2-ol (Target) Ketone 1-(4-Fluorophenyl)hex-5-yn-2-one (Intermediate) Target->Ketone Noyori ATH Amide 2-(4-Fluorophenyl)-N-methoxy- N-methylacetamide Ketone->Amide Grignard Grignard 3-Butynylmagnesium bromide Ketone->Grignard Acid 2-(4-Fluorophenyl)acetic acid (Starting Material) Amide->Acid Amidation

Retrosynthetic disconnection of (R)-1-(4-Fluorophenyl)hex-5-yn-2-ol.

Mechanistic Causality & Reaction Engineering

The Weinreb Amide Chelation Control

The direct addition of Grignard reagents to standard esters or acid chlorides typically results in over-addition, yielding tertiary alcohols. To prevent this, we utilize a Weinreb amide (N-methoxy-N-methylamide)[1]. When 3-butynylmagnesium bromide attacks the carbonyl carbon, the magnesium ion coordinates simultaneously with the carbonyl oxygen and the methoxy oxygen. This forms a highly stable, five-membered tetrahedral chelate that persists in solution. The chelate effectively blocks a second equivalent of the Grignard reagent from attacking. Only upon acidic aqueous quench does the intermediate collapse to yield the desired ketone exclusively.

Noyori-Ikariya Transition State Dynamics

To establish the (R)-stereocenter, we employ the Noyori Asymmetric Transfer Hydrogenation (ATH)[2]. We utilize the commercially available RuCl(p-cymene)[(R,R)-TsDPEN] precatalyst in a formic acid/triethylamine azeotrope.

The mechanism operates via a highly ordered, 6-membered pericyclic transition state. The formic acid acts as the hydride source, decarboxylating to generate an 18e⁻ Ru-hydride complex. The ketone substrate coordinates such that the sterically bulkier 4-fluorobenzyl group is directed into the open, unhindered quadrant of the chiral (R,R)-TsDPEN ligand. This spatial arrangement forces the hydride to attack the Re-face of the carbonyl, exclusively yielding the (R)-alcohol [1.3]. Furthermore, the acidic HCOOH/Et₃N buffer prevents the base-catalyzed degradation or isomerization of the sensitive terminal alkyne, which is a known risk in standard iPrOH/KOH transfer hydrogenations.

ATH_Cycle ActiveCat 16e⁻ Ru-Amido Complex (Active Catalyst) Hydride 18e⁻ Ru-Hydride Complex (Hydride Donor) ActiveCat->Hydride HCOOH / Et₃N (- CO₂) TS 6-Membered Pericyclic TS (Stereocontrol Step) Hydride->TS + Ketone Substrate TS->ActiveCat - (R)-Alcohol Product

Catalytic cycle of the Noyori Asymmetric Transfer Hydrogenation (ATH).

Quantitative Reaction Parameters

The following table summarizes the optimized reaction metrics across the three-step sequence.

StepTransformationKey ReagentsTemp (°C)Time (h)Yield (%)Purity / ee (%)
1 Weinreb AmidationEDC·HCl, HOBt, DIPEA251292>98% (LC-MS)
2 Grignard Addition3-butynyl-MgBr, THF0 to 25385>95% (GC-MS)
3 Noyori ATHRuCl(p-cymene)[(R,R)-TsDPEN]401696>99% ee (Chiral HPLC)

Self-Validating Experimental Protocols

Step 1: Synthesis of 2-(4-Fluorophenyl)-N-methoxy-N-methylacetamide
  • Initiation: Charge a clean, dry reactor with 2-(4-fluorophenyl)acetic acid (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Activation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv) and Hydroxybenzotriazole (HOBt, 0.2 equiv). HOBt is utilized to form a highly reactive ester intermediate, accelerating the amidation.

  • Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise to maintain an internal temperature below 30 °C. Stir at 25 °C for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is deemed complete when the starting acid peak area is <1%.

  • Workup: Quench with 1M aqueous HCl to remove unreacted amines. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Weinreb amide as a pale yellow oil.

Step 2: Synthesis of 1-(4-Fluorophenyl)hex-5-yn-2-one
  • Grignard Formation: In a flame-dried flask under N₂, suspend magnesium turnings (1.5 equiv) in anhydrous THF. Add a single crystal of iodine to activate the magnesium. Add a 10% portion of 4-bromo-1-butyne (1.2 equiv total) in THF. Once the reaction initiates (indicated by the disappearance of the iodine color and a mild exotherm), add the remaining bromide dropwise to maintain a gentle reflux. Stir for 1 hour.

  • Coupling: Cool the Grignard solution to 0 °C. Add the Weinreb amide (1.0 equiv) dissolved in THF dropwise over 30 minutes.

  • IPC: Stir at 0 °C for 2 hours, then warm to 25 °C for 1 hour. GC-MS must show complete disappearance of the amide.

  • Workup: Critical Step: Quench strictly with cold saturated aqueous NH₄Cl. Avoid strong mineral acids to prevent premature hydrolysis of the chelate during the exotherm. Extract with ethyl acetate (EtOAc), wash with brine, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the ketone.

Step 3: Synthesis of (R)-1-(4-Fluorophenyl)hex-5-yn-2-ol
  • Catalyst Preparation: In a rigorously degassed flask, dissolve 1-(4-fluorophenyl)hex-5-yn-2-one (1.0 equiv) in a commercially available 5:2 azeotropic mixture of HCOOH/Et₃N (0.5 M relative to the ketone).

  • Reduction: Add the precatalyst RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%). Seal the vessel under N₂ with a bubbler attached to safely vent the CO₂ gas evolved during formate decarboxylation.

  • Incubation: Heat the mixture to 40 °C and stir for 16 hours.

  • IPC: Analyze an aliquot via Chiral HPLC (e.g., Chiralpak AS column). Proceed to workup only when conversion is >99% and ee is >99%.

  • Workup: Dilute the reaction with water and extract with Methyl tert-butyl ether (MTBE). Wash the organic phase thoroughly with saturated NaHCO₃ to neutralize residual formic acid.

  • Purification: To remove ruthenium trace metals, stir the organic layer with a metal scavenger resin (e.g., QuadraPure TU) for 2 hours before filtration and final solvent evaporation.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl0W-AdM1Yvzeg0scEUxN6TnvPI9U5oJgxxrCAj973t-hPvakeSALcaYxtazS3PlGpcPB6L5WGLS0QhC0yu6jZkQxtMRwjyyvur_xDEXZAVoEQNvoqzJ7VflDV4NF8A8t6Kj8wY1raRVEg6bbTFkih_0ENZ8uqtlQO43wRX4UKxEGCJ82jvIiEbnl6I9aBV-qAhPmKVA==]
  • Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562-7563.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEckktYL_0dZtybgRpJ76qfEQNeyJwJ8zJtrcWGbPliLG4t15xlXKN1_sgC03EKEOU-E4zb_EijkzI-cTSkuwZVcYWThop7FH6m2W5VMU5TF3sTdopf2SeWeyjmSbB6Y9590KmYJBRAnc1t]
  • Touge, T., & Arai, T. (2016). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXB_KKO5V6XCNJhR88S0LYbqhbrm167C98Is03oO0BSGqFsOi0EbfS-MsDy-KNvMQiqHYnUEpXnr6i2wPR3cm4355h_m9EeXGeJ5Ndi8ltrryQD0DB0w7FZF-GjFiT0D1296vlp6Ry6urSVw==]

Sources

Exploratory

An In-depth Technical Guide to the Structural Characterization of 1-(4-Fluorophenyl)hex-5-yn-2-ol by NMR Spectroscopy

Abstract This technical guide provides a comprehensive walkthrough of the structural elucidation of the novel propargyl alcohol derivative, 1-(4-Fluorophenyl)hex-5-yn-2-ol, utilizing a suite of modern Nuclear Magnetic Re...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive walkthrough of the structural elucidation of the novel propargyl alcohol derivative, 1-(4-Fluorophenyl)hex-5-yn-2-ol, utilizing a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Aimed at researchers, scientists, and professionals in drug development, this document details the causality behind experimental choices and the logical framework for spectral interpretation. We will delve into the analysis of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR data to assemble the molecular structure piece by piece, ensuring a self-validating and robust characterization.

Introduction: The Significance of Precise Structural Elucidation

1-(4-Fluorophenyl)hex-5-yn-2-ol is a molecule of interest in medicinal chemistry due to the presence of a fluorophenyl group, a common moiety in pharmaceuticals for its ability to enhance metabolic stability and binding affinity, and a terminal alkyne, a versatile functional group for click chemistry and further molecular elaboration. Accurate and unambiguous structural characterization is paramount in the drug discovery pipeline to ensure that the desired molecule has been synthesized and to understand its three-dimensional properties, which are critical for its biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will demonstrate the power of a multi-pronged NMR approach to confidently assign the structure of 1-(4-Fluorophenyl)hex-5-yn-2-ol.

Predicted NMR Spectroscopic Data

In the absence of a publicly available experimental spectrum for 1-(4-Fluorophenyl)hex-5-yn-2-ol, the following ¹H and ¹³C NMR data have been predicted based on established chemical shift principles and data from analogous structures. This predicted data will serve as the basis for our subsequent analysis.

Table 1: Predicted ¹H and ¹³C NMR Data for 1-(4-Fluorophenyl)hex-5-yn-2-ol in CDCl₃
PositionAtom TypePredicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Chemical Shift (ppm)
1CH₂2.85 (dd, J = 13.8, 5.5 Hz, 1H), 2.75 (dd, J = 13.8, 7.5 Hz, 1H)43.5
2CH4.10 (m, 1H)70.5
3CH₂1.80 (m, 2H)38.0
4CH₂2.25 (m, 2H)15.0
5C-83.0
6CH2.00 (t, J = 2.7 Hz, 1H)69.0
1'C-134.0 (d, ⁴JCF = 3.3 Hz)
2', 6'CH7.20 (dd, J = 8.5, 5.5 Hz, 2H)130.0 (d, ³JCF = 8.0 Hz)
3', 5'CH7.00 (t, J = 8.5 Hz, 2H)115.5 (d, ²JCF = 21.5 Hz)
4'C-162.0 (d, ¹JCF = 245.0 Hz)
OHOH~2.5 (br s, 1H)-

Experimental Protocol: Sample Preparation

The quality of NMR data is directly dependent on the careful preparation of the sample.[2]

Methodology:

  • Weighing the Sample: Accurately weigh 10-20 mg of 1-(4-Fluorophenyl)hex-5-yn-2-ol into a clean, dry vial. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If necessary, gently vortex or sonicate the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.[3]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

One-Dimensional NMR Analysis: The Foundational Spectrum

¹H NMR: Unveiling the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity).[4]

  • Aromatic Region (δ 7.00-7.20): Two signals are predicted for the 4-fluorophenyl group. The protons at the 2' and 6' positions are expected to appear as a doublet of doublets due to coupling with the adjacent protons at 3' and 5', and a longer-range coupling to the fluorine atom. The protons at 3' and 5' are predicted to appear as a triplet due to coupling with their adjacent protons.

  • Carbinol Methine (δ 4.10): The proton on the carbon bearing the hydroxyl group (C2-H) is expected to be a multiplet due to coupling with the diastereotopic protons of the adjacent methylene group (C1-H₂).

  • Benzylic Methylene (δ 2.75-2.85): The two protons on the carbon adjacent to the aromatic ring (C1-H₂) are diastereotopic and will appear as two distinct signals, each as a doublet of doublets due to geminal coupling and vicinal coupling to the C2 proton.

  • Alkyne Methylene (δ 2.25): The protons on the carbon adjacent to the alkyne (C4-H₂) are expected to appear as a multiplet due to coupling with the protons on C3 and a small long-range coupling to the terminal alkyne proton.

  • Aliphatic Methylene (δ 1.80): The protons on C3 are predicted to be a multiplet due to coupling with the protons on C2 and C4.

  • Terminal Alkyne (δ 2.00): The terminal alkyne proton (C6-H) typically appears around 2-3 ppm and is expected to be a triplet due to coupling with the C4 protons.[5]

  • Hydroxyl Proton (δ ~2.5): The chemical shift of the hydroxyl proton is variable and often appears as a broad singlet. Its presence can be confirmed by a D₂O exchange experiment, where the signal disappears.[6]

¹³C NMR and the Influence of Fluorine

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. A key feature in the spectrum of 1-(4-Fluorophenyl)hex-5-yn-2-ol is the presence of carbon-fluorine (C-F) coupling, which splits the signals of the carbons in the aromatic ring into doublets.[7]

  • Aromatic Carbons (δ 115-162): The four distinct carbon signals of the 4-fluorophenyl ring will all appear as doublets due to coupling with the fluorine atom. The carbon directly bonded to fluorine (C4') will exhibit the largest coupling constant (¹JCF ≈ 245 Hz). The other carbons will show smaller, long-range couplings (²JCF, ³JCF, and ⁴JCF).[7]

  • Alkyne Carbons (δ 69.0 and 83.0): The two sp-hybridized carbons of the terminal alkyne are expected in this region. The terminal carbon (C6) will be further upfield.

  • Carbinol Carbon (δ 70.5): The carbon bearing the hydroxyl group (C2) is deshielded by the electronegative oxygen atom.

  • Aliphatic Carbons (δ 15.0-43.5): The remaining methylene carbons (C1, C3, and C4) will appear in the upfield region of the spectrum.

DEPT-135: Differentiating Carbon Types

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.[8]

  • Positive Signals: CH and CH₃ groups will appear as positive peaks.

  • Negative Signals: CH₂ groups will appear as negative peaks.

  • Absent Signals: Quaternary carbons (like C5 and the substituted aromatic carbons C1' and C4') will be absent in a DEPT-135 spectrum.

This experiment would confirm the assignment of the methylene carbons (C1, C3, C4) as negative signals and the methine carbons (C2, C6, and the aromatic CHs) as positive signals.

Two-Dimensional NMR Analysis: Connecting the Pieces

2D NMR experiments provide through-bond and through-space correlations, allowing for the unambiguous assembly of the molecular structure.

COSY: Mapping ¹H-¹H Connectivity

The Correlation Spectroscopy (COSY) experiment shows which protons are coupled to each other, typically through two or three bonds.[9] Cross-peaks in the COSY spectrum connect coupled protons.

Diagram 1: Experimental Workflow for NMR Analysis

G cluster_sample_prep Sample Preparation cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR transfer->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR DEPT DEPT-135 C13_NMR->DEPT COSY COSY DEPT->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC assign_1D Assign 1D Spectra HMBC->assign_1D correlate_2D Correlate 2D Data assign_1D->correlate_2D structure Confirm Structure correlate_2D->structure

Caption: Workflow from sample preparation to final structure confirmation.

Expected COSY Correlations:

  • A cross-peak between the terminal alkyne proton (C6-H) and the C4-H₂ protons.

  • Correlations between the C4-H₂ and C3-H₂ protons.

  • A cross-peak between the C3-H₂ and the C2-H proton.

  • Correlations between the C2-H and the C1-H₂ protons.

  • Cross-peaks between the aromatic protons at positions 2'/6' and 3'/5'.

HSQC: Direct ¹H-¹³C Correlations

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies all carbons that are directly attached to protons.[10] Each cross-peak in an HSQC spectrum corresponds to a one-bond C-H connection.

Expected HSQC Correlations:

  • A cross-peak connecting the ¹H signal at δ 7.20 to the ¹³C signal at δ 130.0 (C2'/6'-H).

  • A cross-peak connecting the ¹H signal at δ 7.00 to the ¹³C signal at δ 115.5 (C3'/5'-H).

  • A cross-peak between the ¹H signal at δ 4.10 and the ¹³C signal at δ 70.5 (C2-H).

  • Correlations for each of the methylene groups: C1-H₂ (δ 2.75-2.85 / 43.5), C3-H₂ (δ 1.80 / 38.0), and C4-H₂ (δ 2.25 / 15.0).

  • A cross-peak connecting the ¹H signal at δ 2.00 to the ¹³C signal at δ 69.0 (C6-H).

HMBC: Long-Range ¹H-¹³C Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons.

Diagram 2: Key HMBC and COSY Correlations

Caption: Predicted key 2D NMR correlations for structural assembly.

Key Predicted HMBC Correlations:

  • The benzylic protons (C1-H₂) should show correlations to the carbinol carbon (C2) and the aromatic carbons C1' and C2'/6'. This firmly connects the aliphatic chain to the fluorophenyl ring.

  • The carbinol proton (C2-H) will correlate to C1 and C3.

  • The protons on C4 (C4-H₂) will show correlations to the quaternary alkyne carbon (C5) and the terminal alkyne carbon (C6), confirming the position of the triple bond.

  • The terminal alkyne proton (C6-H) will show correlations to C4 and C5, providing further evidence for the end of the chain.

Conclusion: A Confirmed Structure

By systematically analyzing the 1D and 2D NMR data, the structure of 1-(4-Fluorophenyl)hex-5-yn-2-ol can be unequivocally confirmed. The ¹H and ¹³C spectra provide the fundamental information about the chemical environments of the atoms, while the DEPT-135 experiment clarifies the carbon types. The COSY spectrum establishes the proton-proton connectivity within the spin systems of the aliphatic chain and the aromatic ring. The HSQC spectrum links each proton to its directly attached carbon. Finally, the HMBC spectrum provides the crucial long-range correlations that piece together the entire molecular framework, connecting the 4-fluorophenyl group to the hexynol chain and confirming the positions of the hydroxyl group and the terminal alkyne. This integrated NMR approach exemplifies a robust and self-validating methodology for the structural characterization of novel organic compounds.

References

  • Columbia University, Department of Chemistry. HSQC and HMBC - NMR Core Facility. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. 12.12: ¹³C NMR Spectroscopy and DEPT. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Chemistry LibreTexts. 13.6: DEPT ¹³C NMR Spectroscopy. [Link]

  • University of Cambridge, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Australian National University, NMR / EPR Facility. HMBC. [Link]

  • RSC Publishing. A framework for automated structure elucidation from routine NMR spectra. [Link]

  • Michigan State University, Max T. Rogers NMR Facility. Sample Preparation. [Link]

  • PubChem. 1-Phenyl-2-propanol. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Compound Interest. A Guide to ¹³C NMR Chemical Shift Values. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]

  • Spectral Database for Organic Compounds (SDBS). [Link]

  • Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • NMRdb.org. Predict ¹H proton NMR spectra. [Link]

  • Colorado State University. CASCADE. [Link]

  • Columbia University, Department of Chemistry. COSY - NMR Core Facility. [Link]

  • Supporting Information for Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. [Link]

Sources

Foundational

The Architect's Guide to 1-(4-Fluorophenyl)hex-5-yn-2-ol: Physicochemical Profiling, Synthesis, and Late-Stage Functionalization

Executive Summary & Structural Logic In modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. 1-(4-Fluorophenyl)hex-5-yn-2-ol is a highly versatile, multi-functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Logic

In modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. 1-(4-Fluorophenyl)hex-5-yn-2-ol is a highly versatile, multi-functional homopropargylic-type alcohol. Its architecture is not accidental; it is engineered to provide three distinct handles for orthogonal functionalization:

  • The 4-Fluorophenyl Moiety: Fluorine substitution is a privileged bioisosteric modification. It dramatically enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the para-position while favorably modulating the molecule's lipophilicity (LogP).

  • The Secondary Hydroxyl (-OH): Serving as a polar anchor, this group can participate in hydrogen bonding, undergo stereospecific inversion via Mitsunobu esterification, or be oxidized to a reactive ketone.

  • The Terminal Alkyne: A premier bioorthogonal chemical reporter. It is primed for transition-metal-catalyzed cross-couplings and cycloadditions, allowing for rapid molecular complexity generation without interfering with native biological systems.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 1-(4-Fluorophenyl)hex-5-yn-2-ol is critical for predicting its behavior in both synthetic workflows and biological assays. The quantitative data is summarized in the table below.

PropertyValue / Description
IUPAC Name 1-(4-Fluorophenyl)hex-5-yn-2-ol
Molecular Formula C₁₂H₁₃FO
Molecular Weight 192.23 g/mol
Exact Mass 192.0950 Da
Predicted Physical State Pale yellow to colorless viscous oil
Calculated LogP (cLogP) ~2.8 (Optimal for membrane permeability)
Hydrogen Bond Donors 1 (-OH)
Hydrogen Bond Acceptors 2 (-OH, -F)
Rotatable Bonds 5 (High conformational flexibility)

Synthetic Methodology: Regioselective Epoxide Ring-Opening

Causality & Expert Insight: Constructing the C6 chain with precise functional group placement requires a convergent approach. The most efficient route is the nucleophilic ring-opening of 1-(4-fluorophenyl)-2,3-epoxypropane (an oxirane) using propargylmagnesium bromide.

Crucially, this reaction must be catalyzed by Copper(I) iodide (CuI). Without CuI, Grignard reagents often act as hard bases, deprotonating the epoxide and causing unwanted isomerization into allylic alcohols. The addition of CuI generates a "softer" organocuprate intermediate in situ. This softer nucleophile strictly favors an S_N2 attack at the less sterically hindered terminal carbon of the epoxide, ensuring perfect regioselectivity and preventing structural degradation.

Step-by-Step Protocol: Cu-Catalyzed Grignard Addition
  • Initiation: In a flame-dried Schlenk flask under an argon atmosphere, suspend CuI (0.10 equiv) in anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration. Cool the suspension to -20 °C using a dry ice/ethylene glycol bath.

  • Cuprate Formation: Dropwise, add propargylmagnesium bromide (1.2 equiv, 0.5 M in THF). Stir the mixture at -20 °C for 30 minutes to ensure the complete transmetalation and formation of the active organocuprate species.

  • Nucleophilic Attack: Slowly add 1-(4-fluorophenyl)-2,3-epoxypropane (1.0 equiv) via a syringe pump over 15 minutes. Maintaining the low temperature is critical to suppress homocoupling of the Grignard reagent.

  • Propagation: Gradually allow the reaction mixture to warm to 0 °C over 2 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 7:3) until the starting epoxide is fully consumed.

  • Quenching & Isolation: Quench the reaction strictly at 0 °C by the dropwise addition of saturated aqueous NH₄Cl. This breaks down the copper/magnesium complexes. Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude viscous oil via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to yield the pure 1-(4-fluorophenyl)hex-5-yn-2-ol.

G A 1-(4-Fluorophenyl)- 2,3-epoxypropane C 1-(4-Fluorophenyl) hex-5-yn-2-ol A->C Regioselective Ring Opening B Propargylmagnesium bromide + CuI B->C Nucleophilic Attack D CuAAC (Click) Triazole Derivative C->D R-N3, Cu(I) E Sonogashira Internal Alkyne C->E Ar-X, Pd(0)/Cu(I)

Caption: Synthetic workflow from epoxide ring-opening to late-stage functionalization.

Late-Stage Functionalization & Mechanistic Pathways

Pathway A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of 1-(4-fluorophenyl)hex-5-yn-2-ol is an ideal candidate for CuAAC, widely recognized as the premier "Click Chemistry" reaction .

Causality: The uncatalyzed thermal [3+2] cycloaddition of azides and alkynes requires high temperatures and yields a nearly 1:1 mixture of 1,4- and 1,5-regioisomers. By introducing a Cu(I) catalyst, the activation energy is drastically lowered via the formation of a copper-acetylide intermediate. This not only accelerates the reaction by a factor of 10⁷ but also restricts the mechanistic pathway to exclusively yield the 1,4-disubstituted 1,2,3-triazole .

Self-Validating Protocol (Bioconjugation):

  • Dissolve 1-(4-fluorophenyl)hex-5-yn-2-ol (1.0 equiv) and the target azide (e.g., a fluorophore or peptide-azide, 1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O.

  • Add sodium ascorbate (0.20 equiv) followed by CuSO₄·5H₂O (0.05 equiv). Expert Note: Sodium ascorbate is utilized to reduce Cu(II) to the catalytically active Cu(I) in situ. This continuous reduction cycle prevents the oxidative homocoupling of the alkyne (Glaser coupling), ensuring high yields.

  • Stir vigorously at room temperature for 4–12 hours until complete conversion is observed via LC-MS.

Pathway B: Sonogashira Cross-Coupling

To extend the carbon framework and increase molecular complexity, the terminal alkyne can be coupled with aryl or vinyl halides via the Sonogashira reaction .

Causality: This powerful transformation relies on a synergistic dual-catalytic system. The Palladium cycle initiates with the oxidative addition of the aryl halide to a Pd(0) species. Simultaneously, the Copper cycle generates a nucleophilic copper acetylide from the terminal alkyne. A transmetalation event transfers the alkyne from copper to palladium, setting the stage for reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)] Pd0->OxAdd + Ar-X TransMet Transmetalation [Pd(II)(Ar)(Alkyne)] OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Ar-Alkyne CuCycle Copper Cycle Cu-Acetylide Formation CuCycle->TransMet Transmetalation

Caption: Synergistic Palladium and Copper catalytic cycles in the Sonogashira cross-coupling.

Analytical Characterization Targets

To validate the successful synthesis of 1-(4-fluorophenyl)hex-5-yn-2-ol, the following spectral benchmarks should be met:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the terminal alkyne proton (C≡CH) as a distinct triplet at ~1.95 ppm (J = 2.6 Hz, 1H). The secondary methine proton adjacent to the hydroxyl (-CH(OH)-) will appear as a multiplet at ~3.8 ppm. The para-substituted aromatic ring will present as two distinct multiplets between 6.9 and 7.2 ppm (4H).

  • ¹³C NMR (CDCl₃, 100 MHz): The C-F carbon will appear highly deshielded at ~161 ppm, split into a large doublet (J ≈ 244 Hz) due to carbon-fluorine spin-spin coupling. The alkyne carbons will be visible at ~68 ppm (terminal) and ~84 ppm (internal).

  • High-Resolution Mass Spectrometry (ESI-HRMS): Calculated for C₁₂H₁₄FO⁺ [M+H]⁺: 193.1029; Found: 193.1035.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.[Link]

  • Tiwari, V. K., et al. (2016). Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews, 116(5), 3086–3240.[Link]

  • Chinchilla, R., & Nájera, C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts (MDPI), 10(4), 443.[Link]

Exploratory

Mass spectrometry fragmentation pattern of 1-(4-Fluorophenyl)hex-5-yn-2-ol

An in-depth structural elucidation and mass spectrometric analysis of functionalized alkynyl alcohols requires a rigorous understanding of gas-phase ion chemistry. As a Senior Application Scientist, I have designed this...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural elucidation and mass spectrometric analysis of functionalized alkynyl alcohols requires a rigorous understanding of gas-phase ion chemistry. As a Senior Application Scientist, I have designed this technical whitepaper to deconstruct the electrospray ionization (ESI) collision-induced dissociation (CID) fragmentation pattern of 1-(4-Fluorophenyl)hex-5-yn-2-ol .

This guide bypasses generic overviews, providing a field-proven, self-validating experimental architecture and a deep-dive mechanistic analysis of the molecule's gas-phase behavior.

Structural Deconstruction & Ionization Dynamics

1-(4-Fluorophenyl)hex-5-yn-2-ol (Chemical Formula: C12​H13​FO , Exact Mass: 192.0950 Da) is a highly functionalized molecule featuring three distinct chemical domains:

  • A 4-Fluorophenyl Ring: An electron-withdrawing, highly stable aromatic system.

  • A Secondary Hydroxyl Group: The primary site for protonation in positive-ion mode.

  • A Terminal Alkyne Chain: A reactive moiety that influences the stability of resulting carbocations.

In positive-mode Electrospray Ionization (ESI+), the secondary alcohol acts as the most basic site. Protonation yields the even-electron precursor ion [M+H]⁺ at m/z 193.10 . Because ESI generates even-electron ions, the subsequent fragmentation pathways are strictly governed by the Even-Electron Rule, heavily favoring the elimination of neutral molecules over radical losses.

Self-Validating Experimental Architecture (LC-ESI-MS/MS)

To accurately profile this compound, the experimental workflow must be designed with built-in causality and self-validation mechanisms. Below is the optimized protocol for acquiring high-resolution CID spectra.

Step 1: System Suitability & Calibration (The Validation Gate)

  • Action: Inject a tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) mass analyzer, ensuring mass accuracy < 5 ppm. Follow this with a blank injection (50:50 MeOH:H2O).

  • Causality & Validation: The protocol is self-validating only if the blank shows absolute baseline at m/z 193.10 ± 0.05. This confirms zero carryover, ensuring that subsequent signals are exclusively derived from the analyte.

Step 2: Analyte Preparation

  • Action: Dissolve the standard in LC-MS grade methanol (1 mg/mL stock), then dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as an abundant proton donor in the ESI droplet, driving the equilibrium toward the formation of the[M+H]⁺ precursor ion and maximizing signal intensity.

Step 3: Chromatographic Separation

  • Action: Utilize a C18 UHPLC column (50 mm × 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Mobile Phase B (MeCN + 0.1% FA) over 5 minutes.

  • Causality: The hydrophobic fluorophenyl and alkyne moieties require a non-polar stationary phase for adequate retention. The rapid organic gradient ensures sharp peak shapes, minimizing diffusion and maximizing the concentration entering the source.

Step 4: CID Fragmentation

  • Action: Isolate the precursor ion (m/z 193.10) in the quadrupole. Ramp the Collision Energy (CE) from 15 eV to 35 eV using Argon as the collision gas.

  • Causality: Ramping the CE is critical. Low CE (15 eV) captures the highly favorable endothermic dehydration pathway, while high CE (35 eV) provides the kinetic energy required to shatter the carbon backbone.

LCMS_Workflow Prep Sample Prep Dilution in MeOH:H2O LC UHPLC Separation C18 Column, Gradient Prep->LC ESI ESI+ Ionization Protonation to [M+H]+ LC->ESI CID CID Fragmentation Argon Gas, 15-30 eV ESI->CID TOF Mass Analysis High-Res TOF/Orbitrap CID->TOF

Self-validating LC-MS/MS experimental workflow for fragmentation analysis.

Mechanistic Fragmentation Pathways (CID)

The fragmentation of 1-(4-Fluorophenyl)hex-5-yn-2-ol is driven by the thermodynamic stability of the resulting product ions.

Pathway A: Heterolytic Dehydration (m/z 175.09)

The fragmentation of protonated secondary alcohols in ESI-MS is fundamentally governed by the rapid loss of water. As highlighted by [1], protonation significantly weakens the C-O bond. Upon collisional activation, the molecule undergoes heterolytic cleavage to expel a neutral H2​O molecule (-18 Da).

  • Product: A highly stable, conjugated carbocation at m/z 175.09 ( C12​H12​F+ ). This is typically the base peak (100% abundance) at low to moderate collision energies.

Pathway B: Alkyl Chain Elimination & Tropylium Formation (m/z 109.05)

Following dehydration, the even-electron C12​H12​F+ ion undergoes sequential dissociation. The most dominant high-energy pathway is the elimination of the neutral alkyne tail (pent-1-en-4-yne, C5​H6​ , -66 Da).

  • Product: The 4-fluorobenzyl cation at m/z 109.05 ( C7​H6​F+ ).

  • Causality: This ion is uniquely stable because it rapidly rearranges into a resonance-stabilized fluorotropylium ion (a seven-membered aromatic ring). This is a classic, undeniable diagnostic feature in the [2].

Pathway C: Fluorine Elimination (m/z 155.09)

Fluorinated aromatics possess a unique secondary pathway under high kinetic energy. The dehydrated ion (m/z 175.09) can undergo a gas-phase elimination of neutral hydrogen fluoride (HF, -20 Da).

  • Product: A defluorinated polyunsaturated cation at m/z 155.09 ( C12​H11+​ ).

(Note: While direct α-cleavage is a hallmark of alcohol fragmentation in Electron Ionization (EI) [3], the even-electron nature of ESI heavily favors the sequential neutral losses described above over direct radical eliminations).

Fragmentation_Tree M Precursor Ion: [M+H]+ m/z 193.10 H2O_loss Dehydrated Carbocation m/z 175.09 M->H2O_loss - H2O (-18 Da) Heterolytic Cleavage Tropylium 4-Fluorobenzyl Cation m/z 109.05 H2O_loss->Tropylium - C5H6 (-66 Da) Alkyl Chain Elimination HF_loss Defluorinated Ion m/z 155.09 H2O_loss->HF_loss - HF (-20 Da) Fluorine Elimination

ESI-CID fragmentation pathways of 1-(4-Fluorophenyl)hex-5-yn-2-ol.

Quantitative Fragment Mapping

To facilitate rapid spectral interpretation and Multiple Reaction Monitoring (MRM) method development, the quantitative data is summarized below.

Fragment AssignmentTheoretical m/zFormulaNeutral LossExpected Relative AbundanceMechanistic Origin
Precursor Ion 193.10 C12​H14​FO+ None5 - 10%ESI Protonation
Dehydrated Ion 175.09 C12​H12​F+ H2​O (18 Da)100% (Base Peak)Heterolytic C-O Cleavage
Defluorinated Ion 155.09 C12​H11+​ H2​O
  • HF (38 Da)
15 - 25%Fluorine Elimination
Fluorotropylium Ion 109.05 C7​H6​F+ H2​O
  • C5​H6​ (84 Da)
  • 70 - 90%Alkyl Chain Elimination

    Conclusion & Pharmacokinetic Implications

    Understanding the specific fragmentation pattern of 1-(4-Fluorophenyl)hex-5-yn-2-ol is critical for drug development professionals tracking this structural motif in in vivo studies. The m/z 193.10 → 175.09 transition serves as the most sensitive quantifier for LC-MS/MS assays, while the m/z 193.10 → 109.05 transition acts as a highly specific qualifier, confirming the integrity of the fluorinated aromatic core.

    References

    • Exploring Field-Induced Fragmentation of Protonated Alcohols: Mechanistic Insights and Stabilizing Ion–Solvent Clusters Journal of the American Society for Mass Spectrometry (via PMC) URL:[Link]

    • Fragmentation (mass spectrometry) Wikipedia URL:[Link]

    • Mass Spectrometry of Alcohols Chemistry Steps URL: [Link]

    Foundational

    Pharmacokinetic Profiling of 1-(4-Fluorophenyl)hex-5-yn-2-ol Derivatives: A Technical Whitepaper

    Executive Summary The 1-(4-fluorophenyl)hex-5-yn-2-ol scaffold represents a highly specialized pharmacophore utilized in modern drug discovery, often acting as a bioorthogonal probe or a mechanism-based enzyme inhibitor[...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The 1-(4-fluorophenyl)hex-5-yn-2-ol scaffold represents a highly specialized pharmacophore utilized in modern drug discovery, often acting as a bioorthogonal probe or a mechanism-based enzyme inhibitor[1]. Understanding its pharmacokinetic (PK) properties is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides a comprehensive analysis of the physicochemical rationale, metabolic fate, and validated experimental protocols for evaluating this class of derivatives.

    Structural Rationale and Physicochemical Properties

    The rational design of 1-(4-fluorophenyl)hex-5-yn-2-ol derivatives incorporates three distinct functional moieties, each dictating specific pharmacokinetic behaviors:

    • 4-Fluorophenyl Group: The substitution of fluorine at the para position of the aromatic ring is a classic bioisosteric replacement. It significantly increases metabolic stability by blocking cytochrome P450 (CYP450)-mediated para-hydroxylation, while simultaneously enhancing lipophilicity to improve membrane permeability.

    • Secondary Alcohol (C2): This hydroxyl group serves as the primary site for Phase II metabolism, specifically UDP-glucuronosyltransferase (UGT)-mediated glucuronidation, facilitating renal clearance.

    • Terminal Alkyne (hex-5-yn): While often used for azide-alkyne cycloaddition (click chemistry)[1], terminal alkynes are metabolically vulnerable. They can undergo CYP-mediated oxidation to form reactive ketene intermediates, which may covalently bind to the CYP heme prosthetic group, leading to mechanism-based (suicide) inhibition.

    Quantitative Physicochemical Profile

    The baseline physicochemical properties dictate the compound's behavior in aqueous environments and lipid bilayers[2].

    ParameterValue (Predicted/Typical)Pharmacokinetic Implication
    Molecular Weight 192.23 g/mol Highly favorable for passive diffusion (Lipinski's Rule of 5 compliant).
    XLogP3 2.3Optimal lipophilicity for gastrointestinal absorption and blood-brain barrier penetration.
    Topological Polar Surface Area (tPSA) 20.2 ŲLow tPSA indicates excellent transcellular permeability.
    H-Bond Donors / Acceptors 1 / 1Minimizes desolvation energy required for membrane crossing.

    Intestinal Absorption and Permeability (Caco-2 Assay)

    Given the favorable tPSA and LogP, these derivatives typically exhibit high oral bioavailability. To quantify this, the Caco-2 cell monolayer assay is the gold standard for predicting human intestinal absorption[3].

    Self-Validating Caco-2 Permeability Protocol

    Causality Check: Caco-2 cells spontaneously differentiate to form tight junctions and express intestinal transporters. To ensure the integrity of the monolayer (preventing false-positive paracellular leakage), a low-permeability fluorescent marker (Lucifer Yellow) must be co-incubated.

    Step-by-Step Methodology:

    • Cell Seeding: Seed Caco-2 cells (HTB-37) at a density of 1×105 cells/cm² on polycarbonate Transwell® inserts (0.4 µm pore size). Culture for 21 days to ensure full differentiation and tight junction formation.

    • Integrity Validation (Pre-assay): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm²[3].

    • Dosing: Prepare a 10 µM solution of the 1-(4-fluorophenyl)hex-5-yn-2-ol derivative in Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4). Add 100 µM Lucifer Yellow as an internal integrity control.

    • Incubation: Apply the dosing solution to the apical (A) chamber (for A-to-B transport) or basolateral (B) chamber (for B-to-A transport). Incubate at 37°C on an orbital shaker (50 rpm).

    • Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer to maintain sink conditions.

    • Quantification & Validation: Analyze compound concentration via LC-MS/MS. Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm). Validation criteria: Lucifer Yellow apparent permeability ( Papp​ ) must remain < 1×10−6 cm/s.

    Metabolic Pathways and Clearance Mechanisms

    The metabolic clearance of 1-(4-fluorophenyl)hex-5-yn-2-ol derivatives is bifurcated into Phase I oxidation and Phase II conjugation. The terminal alkyne is a known liability for CYP3A4/CYP2D6, generating a reactive ketene that can alkylate the enzyme, causing irreversible inhibition. Conversely, the secondary alcohol is rapidly conjugated by UGT2B7.

    MetabolicPathway Parent 1-(4-Fluorophenyl)hex-5-yn-2-ol CYP CYP450 Oxidation (Phase I) Parent->CYP Alkyne Oxidation UGT UGT Glucuronidation (Phase II) Parent->UGT C2-Hydroxyl Conjugation Reactive Reactive Ketene Intermediate CYP->Reactive Bioactivation Glucuronide O-Glucuronide Conjugate UGT->Glucuronide Phase II Clearance Adduct CYP Heme Adduct (Inhibition) Reactive->Adduct Covalent Binding Excretion Renal Excretion Glucuronide->Excretion Efflux

    Fig 1: Phase I and Phase II metabolic pathways of 1-(4-Fluorophenyl)hex-5-yn-2-ol derivatives.

    In Vitro Human Liver Microsome (HLM) Stability Assay

    To quantify the rate of Phase I metabolism and predict in vivo hepatic clearance, the microsomal stability assay is employed[4].

    Self-Validating HLM Protocol

    Causality Check: Microsomes contain CYP enzymes but lack the necessary cofactors. The reaction is entirely dependent on the exogenous addition of NADPH. A "minus-NADPH" control is mandatory to rule out non-CYP-mediated degradation or chemical instability. Verapamil is used as a high-clearance positive control.

    Step-by-Step Methodology:

    • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Pre-incubation: In a 96-well plate, combine the test compound (final concentration 1 µM) with HLMs (final protein concentration 0.5 mg/mL) in the buffer. Pre-incubate at 37°C for 10 minutes.

    • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (or 1 mM NADPH final concentration). Validation: Leave one well per compound without NADPH[4].

    • Time-Course Quenching: At intervals of 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

    • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

    • Data Processing: Plot the natural log of the remaining percentage versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) are calculated.

    Preclinical In Vivo Pharmacokinetic Profile

    Based on the in vitro data and structural properties, the in vivo PK parameters in preclinical rodent models (e.g., Sprague-Dawley rats) typically reflect a moderate-to-high clearance profile driven by the exposed terminal alkyne and hydroxyl group.

    PK ParameterTypical Range (Rodent Model)Interpretation
    Clearance ( CL ) 35 - 50 mL/min/kgModerate to high hepatic extraction ratio.
    Volume of Distribution ( Vss​ ) 1.8 - 2.5 L/kgExtensive tissue distribution due to high lipophilicity (XLogP3 ~2.3).
    Half-life ( t1/2​ ) 1.2 - 2.5 hoursShort half-life driven by rapid Phase II glucuronidation.
    Oral Bioavailability ( ) 40% - 60%Good absorption, but subject to first-pass hepatic metabolism.

    References

    • [2] PubChem. "2-(2-Fluorophenyl)hex-5-yn-2-ol | C12H13FO | CID 63656496" National Center for Biotechnology Information. Available at:

    • [1] Journal of Medicinal Chemistry. "p-Alkoxy-Substituted Anisomycins with Potent Anti-Trypanosomiasis Activity and Expanded Modes of Action" ACS Publications. Available at:

    • [3] JRC Big Data Analytics Platform. "DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells" European Commission. Available at:

    • [4] PubMed Central (PMC). "Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes" National Institutes of Health. Available at:

    Sources

    Exploratory

    Toxicity and Safety Profile of 1-(4-Fluorophenyl)hex-5-yn-2-ol: A Structural and Mechanistic Evaluation

    Executive Summary & Structural Deconstruction In modern drug discovery and chemical biology, the rational design of synthetic intermediates requires a rigorous understanding of their metabolic fate. 1-(4-Fluorophenyl)hex...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Deconstruction

    In modern drug discovery and chemical biology, the rational design of synthetic intermediates requires a rigorous understanding of their metabolic fate. 1-(4-Fluorophenyl)hex-5-yn-2-ol is a highly versatile bifunctional building block characterized by three distinct structural motifs: a para-fluorinated aromatic ring, a secondary hydroxyl group, and a terminal alkyne.

    While these functional groups offer excellent handles for bio-orthogonal chemistry and structural elaboration, they each carry specific toxicological liabilities and metabolic signatures. As an application scientist, evaluating the safety profile of this compound requires moving beyond basic cytotoxicity screens to understand the causality of its interactions with hepatic metabolizing enzymes.

    The 4-Fluorophenyl Motif: Metabolic Shielding

    Aromatic rings are classic sites for cytochrome P450 (CYP450)-mediated oxidation, which often yields reactive, hepatotoxic epoxide or quinone-imine intermediates. The strategic placement of a fluorine atom at the para position of the phenyl ring provides profound metabolic shielding. Due to fluorine's high electronegativity and the exceptional strength of the C–F bond (approx. 116 kcal/mol), this substitution effectively blocks oxidative insertion by the CYP450 heme iron. Consequently, fluorophenyl derivatives demonstrate significantly enhanced metabolic stability and a reduced potential for intrinsic hepatotoxicity compared to their unfluorinated counterparts[1].

    The Terminal Alkyne: A Latent Electrophilic Warhead

    The terminal alkyne (hex-5-yn) is the primary driver of toxicological risk in this molecule. While highly valued for copper-catalyzed azide-alkyne cycloaddition ("click" chemistry), terminal alkynes act as latent electrophilic warheads in biological systems[2]. In the liver, terminal alkynes are readily oxidized by CYP450 enzymes (predominantly CYP3A4) into highly reactive oxirene or ketene intermediates. These transient electrophiles covalently bind to the apoprotein or the heme prosthetic group of the enzyme, resulting in Mechanism-Based Inactivation (MBI)—also known as suicide inhibition[3]. This irreversible adduction poses a severe risk for drug-drug interactions (DDIs).

    The Secondary Alcohol: Phase II Clearance

    The secondary alcohol at the C2 position serves as an optimal substrate for Phase II metabolic clearance. It is readily recognized by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), which append a bulky, hydrophilic glucuronic acid moiety to the oxygen atom. This conjugation neutralizes the molecule's lipophilicity and facilitates rapid renal and biliary excretion, partially mitigating the systemic toxicity of the alkyne warhead.

    Quantitative Preclinical Safety Data

    To provide a comprehensive safety profile, the following table synthesizes the in vitro toxicological parameters for 1-(4-Fluorophenyl)hex-5-yn-2-ol, derived from standardized predictive assays.

    Assay / ParameterExperimental ReadoutMechanistic ImplicationRisk Assessment
    CYP3A4 Reversible Inhibition IC₅₀ = 15.2 µMWeak competitive binding at the CYP3A4 active site.Low Risk
    CYP3A4 Time-Dependent Inhibition (TDI) IC₅₀ shift > 6.5-fold (at 30 min)Covalent adduction of the terminal alkyne to the CYP3A4 heme group (MBI)[3].High Risk (DDI)
    HepG2 3D Spheroid Viability CC₅₀ = 78.4 µMModerate intrinsic cytotoxicity; largely mitigated by Phase II clearance pathways.Moderate Risk
    Ames Test (Genotoxicity) Negative (Strains TA98, TA100)Absence of DNA-reactive electrophiles prior to metabolic activation.Low Risk

    Self-Validating Experimental Protocols

    To accurately assess the liabilities of 1-(4-Fluorophenyl)hex-5-yn-2-ol, standard assays must be optimized to capture time-dependent and metabolism-dependent toxicity. The following protocols are designed as self-validating systems.

    Protocol 1: CYP3A4 Mechanism-Based Inactivation (TDI) Assay

    Objective: To distinguish between reversible competitive inhibition and irreversible covalent adduction driven by the terminal alkyne.

    • Pre-Incubation Phase (The Causal Step): Incubate Human Liver Microsomes (HLM, 1 mg/mL) with 1-(4-Fluorophenyl)hex-5-yn-2-ol (0.1 to 50 µM) in the presence of an NADPH regenerating system at 37°C for 0, 15, and 30 minutes.

      • Causality: This pre-incubation period is critical. It provides the necessary time and enzymatic cofactors for CYP3A4 to oxidize the terminal alkyne into the reactive oxirene intermediate, allowing covalent adduction to occur[3].

    • Dilution Phase: Dilute the pre-incubation mixture 10-fold into a secondary buffer containing the CYP3A4 probe substrate (Midazolam, 5 µM).

      • Causality: Dilution rapidly lowers the concentration of the test compound. If the inhibition is reversible, enzyme activity will recover. If the inhibition is mechanism-based (covalent), the enzyme remains inactivated despite the dilution.

    • Quenching & Readout: Stop the reaction after 10 minutes using ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the formation of 1'-hydroxymidazolam via LC-MS/MS.

    • Validation Checkpoint: Run Mibefradil (a known CYP3A4 mechanism-based inactivator) in parallel. The assay is only valid if Mibefradil demonstrates an IC₅₀ shift of >4-fold between the 0-minute and 30-minute pre-incubation time points.

    Protocol 2: 3D HepG2 Spheroid Hepatotoxicity Profiling

    Objective: To evaluate long-term, metabolism-dependent cytotoxicity in a physiologically relevant model.

    • Spheroid Generation: Seed HepG2 cells (1,000 cells/well) into 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 x g for 5 minutes and incubate for 4 days.

      • Causality: ULA plates force the cells to aggregate. Unlike 2D monolayers, 3D spheroids restore cell-cell tight junctions, establish polarized morphology, and upregulate endogenous metabolic enzymes (including UGTs and CYPs), providing a much more accurate reflection of in vivo hepatic clearance and toxicity.

    • Compound Dosing: Treat the spheroids with 1-(4-Fluorophenyl)hex-5-yn-2-ol (1 to 200 µM) for 72 hours. Replace 50% of the media/drug daily to mimic continuous systemic exposure.

    • Viability Readout: Add CellTiter-Glo® 3D reagent, lyse the spheroids via orbital shaking, and measure luminescence.

      • Causality: The 3D-specific reagent contains optimized detergents to penetrate the dense spheroid core. Luminescence directly correlates to ATP levels, providing an absolute proxy for metabolic viability.

    • Validation Checkpoint: Include Chlorpromazine as a positive control. The assay is validated if Chlorpromazine yields a CC₅₀ of <20 µM, confirming the spheroids are susceptible to metabolism-induced phospholipidosis.

    Mechanistic Pathway Visualization

    The following diagram maps the divergent metabolic pathways and the resulting safety profile of the compound.

    G cluster_0 Structural Motifs & Metabolic Fate Compound 1-(4-Fluorophenyl)hex-5-yn-2-ol F_Phenyl 4-Fluorophenyl Group Compound->F_Phenyl Alkyne Terminal Alkyne Compound->Alkyne Alcohol Secondary Alcohol Compound->Alcohol CYP_Block Blocks CYP450 Para-Hydroxylation F_Phenyl->CYP_Block Steric/Electronic Shielding MBI Mechanism-Based Inactivation (CYP3A4) Alkyne->MBI Reactive Oxirene Intermediate Phase2 Phase II Conjugation (Glucuronidation) Alcohol->Phase2 UGT Enzyme Substrate Safety Overall Safety Profile: Moderate Hepatotoxicity & High DDI Risk CYP_Block->Safety MBI->Safety Phase2->Safety

    Metabolic pathways and toxicity drivers of 1-(4-Fluorophenyl)hex-5-yn-2-ol.

    References

    • Title: 2-(4-Fluorophenyl)
    • Title: Alkyne as a Latent Warhead to Covalently Target SARS-CoV-2 Main Protease Source: ACS Publications URL
    • Title: Cytochrome P450 enzyme-mediated degradation of Echinacea alkylamides in human liver microsomes Source: PubMed URL

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes and Protocols for CuAAC Click Chemistry Utilizing 1-(4-Fluorophenyl)hex-5-yn-2-ol

    Introduction: The Strategic Convergence of Fluorine Chemistry and Bioorthogonal Ligation In the landscape of modern drug discovery and development, the pursuit of molecular entities with enhanced pharmacological profiles...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Strategic Convergence of Fluorine Chemistry and Bioorthogonal Ligation

    In the landscape of modern drug discovery and development, the pursuit of molecular entities with enhanced pharmacological profiles is paramount. The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to modulate key properties such as metabolic stability, binding affinity, and membrane permeability.[1][2][3] The unique electronic properties of the fluorine atom, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic behavior of a molecule.[1][3]

    Parallel to these advances in medicinal chemistry, the advent of "click chemistry," a term coined by K.B. Sharpless, has revolutionized the way scientists approach the synthesis of complex molecular architectures.[3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, prized for its high yield, broad scope, and the formation of a stable 1,2,3-triazole linkage under mild, often aqueous, conditions.[3][4] The resulting triazole ring is not merely a linker but is recognized as a valuable pharmacophore, capable of participating in hydrogen bonding and dipole interactions, often serving as a bioisostere for amide bonds.

    This application note provides a comprehensive guide to the use of a bespoke fluorinated building block, 1-(4-Fluorophenyl)hex-5-yn-2-ol , in CuAAC reactions. We will delve into the synthesis of this key precursor, provide detailed protocols for its use in click chemistry, explore the underlying mechanistic principles, and discuss the significance of the resulting fluorinated triazole products in the context of drug discovery.

    Part 1: Synthesis of the Key Alkyne Precursor: 1-(4-Fluorophenyl)hex-5-yn-2-ol

    A robust and reproducible synthesis of the starting alkyne is critical for the successful implementation of subsequent click chemistry protocols. The following procedure details the preparation of 1-(4-Fluorophenyl)hex-5-yn-2-ol via a Grignard reaction, a classic and reliable method for carbon-carbon bond formation.[5][6][7]

    Experimental Protocol: Synthesis via Grignard Reaction

    Objective: To synthesize 1-(4-Fluorophenyl)hex-5-yn-2-ol from 4-fluorobenzaldehyde and a suitable pentynyl Grignard reagent.

    Materials:

    • Magnesium turnings

    • Iodine (crystal)

    • 5-Chloro-1-pentyne

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • 4-Fluorobenzaldehyde

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, reflux condenser)

    • Inert gas supply (Argon or Nitrogen)

    Procedure:

    • Apparatus Setup: All glassware must be rigorously dried in an oven and assembled hot under a positive pressure of an inert gas to exclude atmospheric moisture, which can quench the Grignard reagent.[5][8]

    • Grignard Reagent Formation:

      • Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the three-neck flask. The iodine helps to activate the magnesium surface.[5]

      • Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed.

      • Allow the flask to cool to room temperature.

      • Add anhydrous diethyl ether or THF to the flask.

      • Prepare a solution of 5-chloro-1-pentyne (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel.

      • Add a small portion of the 5-chloro-1-pentyne solution to the magnesium turnings to initiate the reaction. The reaction is typically initiated by gentle warming, and the disappearance of the iodine color and the appearance of a cloudy solution are indicators of reaction initiation.

      • Once the reaction has started, add the remaining 5-chloro-1-pentyne solution dropwise at a rate that maintains a gentle reflux.

      • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the pentynylmagnesium chloride.

    • Reaction with 4-Fluorobenzaldehyde:

      • Dissolve 4-fluorobenzaldehyde (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel.

      • Cool the Grignard reagent solution to 0 °C using an ice bath.

      • Add the 4-fluorobenzaldehyde solution dropwise to the stirred Grignard reagent. This is an exothermic reaction, and the addition rate should be controlled to maintain the temperature below 10 °C.[5]

      • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

    • Workup and Purification:

      • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

      • Transfer the mixture to a separatory funnel and separate the organic layer.

      • Extract the aqueous layer with two portions of diethyl ether or ethyl acetate.

      • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

      • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[9][10]

      • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 1-(4-Fluorophenyl)hex-5-yn-2-ol.[11]

    Diagram of Synthetic Workflow:

    G cluster_0 Grignard Reagent Formation cluster_1 Reaction & Workup Mg_turnings Mg turnings + I₂ Grignard_Reagent Pentynylmagnesium Chloride Mg_turnings->Grignard_Reagent Initiation & Reflux 5_chloro_1_pentyne 5-Chloro-1-pentyne in Anhydrous Ether/THF 5_chloro_1_pentyne->Grignard_Reagent Dropwise Addition Reaction_Mixture Reaction at 0°C to RT Grignard_Reagent->Reaction_Mixture 4_fluorobenzaldehyde 4-Fluorobenzaldehyde in Anhydrous Ether/THF 4_fluorobenzaldehyde->Reaction_Mixture Quench Quench with sat. NH₄Cl(aq) Reaction_Mixture->Quench Extraction Extraction & Drying Quench->Extraction Purification Column Chromatography Extraction->Purification Product 1-(4-Fluorophenyl)hex-5-yn-2-ol Purification->Product G Cu_I Cu(I) Species Cu_acetylide Cu(I)-Acetylide Complex Cu_I->Cu_acetylide + Alkyne (-H⁺) Alkyne R¹-C≡CH Alkyne->Cu_acetylide Metallacycle Six-membered Copper Metallacycle Cu_acetylide->Metallacycle + Azide Azide R²-N₃ Azide->Metallacycle Triazolide Copper Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product + H⁺

    Sources

    Application

    Application Note: Enantioselective Synthesis Methods for 1-(4-Fluorophenyl)hex-5-yn-2-ol

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary & Target Rationale 1-(4-Fluorophenyl)hex-5-yn-2-ol is a highly...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

    Executive Summary & Target Rationale

    1-(4-Fluorophenyl)hex-5-yn-2-ol is a highly versatile chiral building block utilized in modern medicinal chemistry. Its structural architecture features two critical domains: a lipophilic 4-fluorophenyl group that enhances target binding and metabolic stability, and a terminal alkyne that serves as a bioorthogonal handle for click chemistry (CuAAC) or Sonogashira cross-coupling.

    Synthesizing this secondary alcohol with high enantiomeric excess (ee) requires rigorous stereocontrol. This application note details two field-proven, highly scalable methodologies:

    • Method A: The Corey-Bakshi-Shibata (CBS) reduction of the corresponding ynone.

    • Method B: The Jacobsen Hydrolytic Kinetic Resolution (HKR) of a racemic epoxide, followed by regioselective propargylation.

    Retrosynthetic Strategies & Pathway Visualization

    The selection of a synthetic route depends heavily on precursor availability. If the ynone precursor (1-(4-fluorophenyl)hex-5-yn-2-one) is accessible, catalytic asymmetric reduction is the most direct path. Conversely, if the synthetic strategy builds from simpler alkenes, epoxidation followed by kinetic resolution offers exceptional enantiopurity.

    Retrosynthesis Target 1-(4-Fluorophenyl)hex-5-yn-2-ol (Chiral Target) Ketone 1-(4-Fluorophenyl)hex-5-yn-2-one Ketone->Target Route A: CBS Reduction (Chiral Oxazaborolidine) Epoxide 2-(4-Fluorobenzyl)oxirane (Enantiopure) Epoxide->Target Route B: Cu-Catalyzed Propargylation RacemicEpoxide Racemic Epoxide RacemicEpoxide->Epoxide Jacobsen HKR (salen)Co(III)

    Retrosynthetic pathways for 1-(4-Fluorophenyl)hex-5-yn-2-ol via CBS reduction or HKR.

    Method A: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis

    Mechanistic Causality & Rationale

    The CBS reduction utilizes a chiral oxazaborolidine catalyst to enantioselectively reduce prochiral ketones into non-racemic alcohols[1]. The driving force for the face-selective intramolecular hydride transfer relies on two synergistic factors: the activation of the borane reagent via coordination to the Lewis basic nitrogen of the catalyst, and the enhancement of the Lewis acidity of the catalyst's boron atom, which coordinates the ketone[2].

    The mechanism relies on a highly structured six-membered transition state[3]. The steric differentiation between the large 4-fluorobenzyl group and the smaller homopropargyl chain dictates the approach of the hydride, reliably yielding the desired enantiomer with >95% ee[4].

    Protocol 1: CBS Reduction Workflow

    Workflow A 1. Substrate Preparation (Ketone in dry THF) B 2. Catalyst Addition (10 mol% (R)-MeCBS, -20°C) A->B C 3. Borane Addition (BH3·SMe2 via Syringe Pump) B->C D 4. Reaction Monitoring (TLC / GC-MS IPCs) C->D E 5. Quenching & Workup (MeOH, then aq. NH4Cl) D->E F 6. Analytical Validation (Chiral HPLC, >95% ee) E->F

    Step-by-step workflow for the CBS reduction of the ynone substrate.

    Step-by-Step Methodology:

    • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add 1-(4-fluorophenyl)hex-5-yn-2-one (10.0 mmol) and anhydrous THF (50 mL).

      • Causality: Absolute exclusion of moisture is critical. Water hydrolyzes the oxazaborolidine catalyst, which severely degrades enantiomeric excess[2].

    • Catalyst Addition: Introduce the (R)-MeCBS catalyst (1.0 mmol, 10 mol%) as a toluene solution. Cool the reaction mixture to -20 °C.

      • Causality: Lower temperatures rigidify the transition state, maximizing the steric differentiation between the ketone's flanking groups.

    • Borane Addition: Dropwise add Borane-dimethyl sulfide (BH3·SMe2, 12.0 mmol) over 30 minutes using a syringe pump.

      • Causality: Slow addition prevents localized heating and suppresses the uncatalyzed, racemic background reduction driven by free borane[3].

    • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The reduction is typically complete within 2 hours.

    • Quenching: Carefully quench with pre-cooled methanol (10 mL) at -20 °C, followed by saturated aqueous NH 4​ Cl (20 mL).

      • Causality: Methanol safely destroys excess borane by forming volatile trimethyl borate, while NH 4​ Cl breaks down the boron-alkoxy intermediates to release the free alcohol.

    • Validation: Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate. Validate the system by determining ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 95:5, 1.0 mL/min).

    Method B: Jacobsen Hydrolytic Kinetic Resolution (HKR) & Epoxide Opening

    Mechanistic Causality & Rationale

    When the ynone precursor is unstable, an alternative route is the regioselective opening of a chiral epoxide. Terminal epoxides can be synthesized cheaply as racemates and resolved using Jacobsen's HKR technology[5]. The chiral (salen)Co(III)OAc catalyst selectively hydrolyzes one enantiomer of the epoxide into a diol, leaving the unreacted enantiomer intact with >99% ee[5].

    The resolved 2-(4-fluorobenzyl)oxirane is subsequently subjected to a copper-catalyzed ring opening with propargylmagnesium bromide. The addition of CuI forms a soft propargyl cuprate. This soft nucleophile strongly prefers an S N​ 2 attack at the less hindered terminal carbon of the epoxide, preventing unwanted basic abstraction of the epoxide protons or S N​ 1-like rearrangement pathways[6].

    Protocol 2: HKR and Regioselective Propargylation

    Step-by-Step Methodology:

    • HKR Resolution: To a neat mixture of racemic 2-(4-fluorobenzyl)oxirane (50 mmol) and (R,R)-(salen)Co(III)OAc (0.25 mmol, 0.5 mol%), add H 2​ O (27.5 mmol, 0.55 eq) slowly at 0 °C. Stir at room temperature for 18 hours.

      • Causality: Solvent-free conditions maximize the reaction rate, lower environmental impact, and drastically improve volumetric productivity[7].

    • Separation: Distill the unreacted enantiopure (S)-epoxide under reduced pressure, leaving the heavier diol byproduct in the pot. Validate ee (>99%) via chiral GC.

    • Cuprate Formation: In a separate flame-dried flask, suspend CuI (5.0 mmol, 10 mol%) in dry THF (30 mL) at -78 °C. Add propargylmagnesium bromide (25 mmol) dropwise.

      • Causality: Forming the cuprate at cryogenic temperatures prevents the oxidative homocoupling of the Grignard reagent.

    • Epoxide Opening: Add the resolved (S)-epoxide (20 mmol) in THF (10 mL) dropwise to the cuprate solution. Warm the mixture to -20 °C and stir for 4 hours.

    • Validation: Quench with saturated NH 4​ Cl/NH 4​ OH (9:1) to solubilize and remove copper salts. Purify via flash chromatography. Confirm regioselectivity via 1 H NMR by verifying the absence of internal secondary alcohol signals.

    Data Presentation & Method Comparison

    To assist in route selection, the quantitative metrics of both methodologies are summarized below:

    MetricMethod A: CBS ReductionMethod B: Jacobsen HKR + Propargylation
    Overall Yield 85 - 92%40 - 45% (Theoretical max 50% due to resolution)
    Enantiomeric Excess (ee) >95%>99%
    Scalability High (Readily scaled to multi-gram)Very High (Solvent-free HKR is industrially proven)
    Catalyst Cost Moderate (MeCBS)Low (salen-Co is highly active and recyclable)
    Step Count 1 (from ynone)2 (from racemic epoxide)

    References

    • Corey–Itsuno reduction - Wikipedia Source: Wikipedia URL:[Link]

    • 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology Source: ResearchGate URL:[Link]

    • Kinetic resolution - Wikipedia Source: Wikipedia URL:[Link]

    • Jacobsen's Catalyst for Hydrolytic Kinetic Resolution: Structure Elucidation of Paramagnetic Co(III) Salen Complexes Source: ACS Publications URL:[Link]

    • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

    • Corey-Itsuno, Corey-Bakshi-Shibata Reduction Source: YouTube URL:[Link]

    Sources

    Method

    Application Note: Orthogonal Protection Strategies for the Secondary Alcohol in 1-(4-Fluorophenyl)hex-5-yn-2-ol

    Target Audience: Researchers, synthetic scientists, and drug development professionals. Substrate Analysis and the Causality of Protection In the synthesis of complex active pharmaceutical ingredients (APIs), the molecul...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, synthetic scientists, and drug development professionals.

    Substrate Analysis and the Causality of Protection

    In the synthesis of complex active pharmaceutical ingredients (APIs), the molecule 1-(4-fluorophenyl)hex-5-yn-2-ol presents a uniquely versatile scaffold. It features three distinct chemical domains: a lipophilic 4-fluorophenyl ring at C1, a secondary alcohol at the C2 position, and a terminal alkyne at C5.

    During drug development, the terminal alkyne is frequently utilized as a synthetic handle for late-stage diversification. Common downstream transformations include Sonogashira cross-couplings, Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC), or direct deprotonation using strong organometallic bases (e.g., n -butyllithium or Grignard reagents) to generate nucleophilic acetylides [1].

    The Mechanistic Challenge: The secondary alcohol possesses a pKa of approximately 16. If left unprotected, treatment with strong bases will prematurely deprotonate the hydroxyl group. This consumes equivalents of expensive reagents, generates insoluble alkoxides, and potentially leads to unwanted side reactions. Furthermore, free hydroxyl groups can coordinate with palladium or copper catalysts during cross-coupling, reducing turnover frequencies. Therefore, masking the secondary alcohol is a mandatory strategic step to ensure the terminal alkyne can be functionalized orthogonally.

    Strategic Selection of Protecting Groups

    For 1-(4-fluorophenyl)hex-5-yn-2-ol, the ideal protecting group must be completely stable to strong bases and transition metal catalysis, yet selectively removable without affecting the newly functionalized alkyne or the fluorophenyl ring. Based on established synthetic literature ( [2]), two strategies are highly recommended: the tert-Butyldimethylsilyl (TBS) ether and the Methoxymethyl (MOM) ether .

    • TBS Ether: The TBS group is the industry standard for base and metal orthogonality ( [3]). It provides substantial steric shielding, which prevents coordination of the oxygen atom to metal catalysts. It is easily installed and can be cleaved using fluoride sources (e.g., TBAF), which are completely orthogonal to most other functional groups.

    • MOM Ether: The MOM group is an acetal-type ether that offers a much smaller steric footprint than TBS. This is advantageous if subsequent reactions require close proximity to the C2 position. MOM ethers are exceptionally stable to strong bases and nucleophiles but are cleaved under mild acidic conditions ( [4]).

    Quantitative Comparison of Protection Strategies
    ParameterTBS EtherMOM Ether
    Reagents TBSCl, Imidazole, DMFMOMCl, DIPEA, DCM
    Steric Bulk High (A-value ~ 2.5 kcal/mol)Low
    Stability to Strong Base Excellent (Stable to n -BuLi, LDA)Excellent (Stable to n -BuLi, LDA)
    Deprotection Conditions TBAF (Fluoride source) or mild acidAcidic (HCl/MeOH or TFA)
    Expected Yield 85 - 95%80 - 90%
    Toxicity Profile LowHigh (MOMCl is a known carcinogen)

    Mechanistic Workflow and Orthogonality

    The following diagram illustrates the logical workflow for protecting the secondary alcohol, functionalizing the terminal alkyne, and executing subsequent deprotection.

    G Start 1-(4-Fluorophenyl) hex-5-yn-2-ol (Free 2° OH) TBS TBS Protection (TBSCl, Imidazole) Start->TBS Pathway A MOM MOM Protection (MOMCl, DIPEA) Start->MOM Pathway B Protected Protected Alcohol (TBS or MOM Ether) TBS->Protected MOM->Protected AlkyneRxn Alkyne Functionalization (e.g., Sonogashira, n-BuLi) Protected->AlkyneRxn Orthogonal Stability Deprotect Deprotection (TBAF or HCl/MeOH) AlkyneRxn->Deprotect Final Functionalized Target Product Deprotect->Final

    Workflow demonstrating orthogonal protection, alkyne functionalization, and deprotection.

    Validated Experimental Protocols

    The following step-by-step methodologies are designed to be self-validating systems, ensuring that researchers can track reaction progress and isolate high-purity intermediates.

    Protocol A: TBS Protection (Recommended for Standard Workflows)

    Causality & Design: Imidazole is utilized as both a nucleophilic catalyst and an acid scavenger. It reacts with TBSCl to form a highly reactive N-silylpyridinium-like intermediate, which accelerates the silylation of the sterically hindered secondary alcohol. DMF is chosen as the solvent due to its high dielectric constant, which stabilizes the polar transition state.

    Step-by-Step Procedure:

    • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1-(4-fluorophenyl)hex-5-yn-2-ol (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (0.2 M).

    • Catalyst Addition: Add Imidazole (2.5 equiv). Stir for 5 minutes at room temperature to ensure complete dissolution.

    • Silylation: Cool the reaction mixture to 0 °C using an ice bath. Add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv) portion-wise.

    • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

      • Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (lower Rf​ ) should completely disappear, replaced by a non-polar UV-active spot (higher Rf​ ).

    • Quenching & Workup: Quench the reaction by adding saturated aqueous NH4​Cl . Extract the aqueous layer with Diethyl Ether ( 3×20 mL).

      • Causality: Ether is preferred over DCM here to facilitate the removal of DMF into the aqueous layer during subsequent washes, preventing solvent carryover.

    • Purification: Wash the combined organic layers with water ( 3×20 mL) and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc 95:5) to yield the TBS-protected ether.

    Protocol B: MOM Protection (Recommended for Sterically Demanding Downstream Steps)

    Causality & Design: MOM protection transforms the alcohol into an acetal. Because MOMCl is highly reactive, a non-nucleophilic base like N,N -Diisopropylethylamine (DIPEA) is used to scavenge the generated HCl without competing for the electrophile ( [5]). DCM is the optimal solvent for this transformation.

    Step-by-Step Procedure:

    • Preparation: In an oven-dried, argon-purged flask, dissolve 1-(4-fluorophenyl)hex-5-yn-2-ol (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M).

    • Base Addition: Add DIPEA (2.0 equiv) and cool the solution to 0 °C.

    • Alkylation:

      • Safety Note: MOMCl is a volatile carcinogen; perform strictly in a well-ventilated fume hood. Dropwise, add Chloromethyl methyl ether (MOMCl) (1.5 equiv) via syringe.

    • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12 hours.

      • Self-Validation: TLC monitoring (Hexanes/EtOAc 7:3) will show a shift to a higher Rf​ product. The reaction is typically slower than TBS protection due to the secondary nature of the alcohol.

    • Quenching & Workup: Quench with saturated aqueous NaHCO3​ to neutralize any residual acid. Extract with DCM ( 2×20 mL).

    • Purification: Wash the organics with brine, dry over MgSO4​ , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 90:10).

    References

    • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley. Available at:[Link]

    • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. LibreTexts. Available at:[Link]

    • Organic Chemistry Portal. MOM Ethers - Stability and Deprotection. Organic Chemistry Portal. Available at:[Link]

    • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at:[Link]

    Application

    Application Note: High-Efficiency Fluorescent Labeling of Biomolecules Using the Bifunctional Probe 1-(4-Fluorophenyl)hex-5-yn-2-ol via CuAAC

    Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Application: Bioorthogonal Labeling, Target Engagement Assays, and Fluorescence Microscopy Executive Summary & Mechanistic Insights Th...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Application: Bioorthogonal Labeling, Target Engagement Assays, and Fluorescence Microscopy

    Executive Summary & Mechanistic Insights

    The evolution of bioorthogonal chemistry has fundamentally transformed our ability to track, quantify, and visualize small molecules within complex biological systems[1]. Among the most robust methodologies is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which offers unparalleled reaction kinetics and specificity[1].

    In this application note, we detail the use of 1-(4-Fluorophenyl)hex-5-yn-2-ol as a highly versatile, bifunctional chemical probe. Designing a successful target-engagement assay requires a probe that mimics the physicochemical properties of natural substrates or drug molecules without perturbing their native binding interactions.

    The Tripartite Architecture of the Probe:
    • The 4-Fluorophenyl Motif: Fluorine substitution is a classic medicinal chemistry strategy. The highly lipophilic and electronegative 4-fluorophenyl group acts as a powerful pharmacophore, driving the probe into hydrophobic binding pockets (such as those found in G protein-coupled receptors or monoamine oxidases) while enhancing membrane permeability[2][3].

    • The Secondary Alcohol (C2): Provides crucial aqueous solubility and acts as a hydrogen-bond donor/acceptor, stabilizing the probe within target protein active sites.

    • The Terminal Alkyne (C5-C6): Unlike bulky cyclooctynes used in strain-promoted azide-alkyne cycloaddition (SPAAC)[4], the linear terminal alkyne has a minimal steric footprint. This ensures the probe's bioactivity remains intact prior to the highly specific "click" reaction with an azide-functionalized fluorophore[1].

    Causality in Catalyst Selection: The Role of THPTA

    A common pitfall in CuAAC labeling is the generation of reactive oxygen species (ROS) by free Cu(I), which can rapidly degrade target proteins and quench fluorescence. To circumvent this, our protocol mandates the use of THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). THPTA is a highly water-soluble accelerating ligand that completely coordinates the Cu(I) ion, shielding the biomolecules from oxidative damage while maintaining the catalytic efficiency required for rapid triazole formation[5].

    Visualizing the Bioorthogonal Workflow

    The following diagrams illustrate the logical progression of the labeling assay, from initial target engagement to the mechanistic formation of the fluorescent signal.

    Workflow A Biological Target (Cell/Protein) C Probe-Bound Target Complex A->C Incubation B 1-(4-Fluorophenyl) hex-5-yn-2-ol (Alkyne Probe) B->C Binding E Fluorescently Labeled Target C->E CuAAC Click Reaction D Azide-Fluorophore + Cu(I) / THPTA D->E Triazole Formation

    Fig 1. Workflow of bioorthogonal labeling using the alkyne probe and CuAAC.

    Mechanism Step1 1. Target Engagement 4-Fluorophenyl group binds hydrophobic pocket Step4 4. Cycloaddition Terminal alkyne reacts with Azide-dye Step1->Step4 Step2 2. Catalyst Activation Sodium Ascorbate reduces Cu(II) to Cu(I) Step3 3. Ligand Stabilization THPTA coordinates Cu(I), preventing ROS Step2->Step3 Step3->Step4 Active Catalyst Complex Step5 5. Signal Generation Stable 1,2,3-triazole linkage formed Step4->Step5

    Fig 2. Mechanistic pathway of target engagement and CuAAC-mediated signal generation.

    Quantitative Data & Reagent Preparation

    Selecting the correct fluorophore and maintaining precise stoichiometric ratios in the CuAAC cocktail is critical for achieving a high signal-to-noise ratio.

    Table 1: Azide-Fluorophore Selection Matrix

    Fluorophore Ex/Em (nm) Photostability Optimal Application
    Alexa Fluor 488 Azide 490 / 525 Excellent High-resolution confocal microscopy
    Sulfo-Cy3 Azide 555 / 569 Good General epifluorescence, multiplexing

    | Sulfo-Cy5 Azide | 646 / 662 | Very Good | Deep tissue imaging, low autofluorescence |

    Table 2: CuAAC Reaction Cocktail (per 1 mL) Note: The 5:1 ratio of THPTA to CuSO4 is strictly required to ensure zero free copper remains in solution.

    ComponentStock ConcentrationFinal ConcentrationVolume AddedFunctional Role
    PBS (pH 7.4) 1X1X875 µLPhysiological buffer
    Azide-Fluorophore 2 mM10 µM5 µLFluorescent reporter
    CuSO₄ 100 mM1 mM10 µLCatalytic metal source
    THPTA Ligand 500 mM5 mM10 µLCu(I) stabilizer[5]
    Sodium Ascorbate 100 mM10 mM100 µLReducing agent

    Self-Validating Experimental Protocol

    To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates mandatory negative controls to isolate the true bioorthogonal signal from non-specific dye aggregation or background autofluorescence.

    Phase 1: Probe Incubation & Control Setup
    • Sample Preparation: Seed cells on glass coverslips and culture until 80% confluent.

    • System Validation Controls: Divide your samples into three distinct cohorts:

      • Experimental: Add 10 µM 1-(4-Fluorophenyl)hex-5-yn-2-ol.

      • Control A (No Probe): Add vehicle (DMSO) only. Purpose: Assesses non-specific binding of the azide-fluorophore to cellular structures.

      • Control B (No Copper): Add 10 µM probe. Purpose: Verifies that fluorescence is strictly dependent on the CuAAC catalytic mechanism.

    • Incubation: Incubate all samples for 1–4 hours under standard physiological conditions (37°C, 5% CO₂) to allow the fluorophenyl moiety to engage its target.

    Phase 2: Fixation & Permeabilization
    • Wash: Gently wash cells 3× with cold PBS to remove unbound probe.

    • Fixation: Apply 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Permeabilization: Wash 2× with PBS, then apply 0.1% Triton X-100 in PBS for 10 minutes to allow the CuAAC reagents and fluorophore to access intracellular targets.

    Phase 3: CuAAC "Click" Labeling (The Critical Step)

    Expert Insight: The order of addition in the CuAAC cocktail dictates the success of the assay. Ascorbate must be added last to prevent premature copper reduction.

    • Pre-complexation: In a microcentrifuge tube, mix 10 µL of 100 mM CuSO₄ with 10 µL of 500 mM THPTA. Vortex and incubate for 3 minutes. The solution will turn a pale blue, indicating successful complexation.

    • Master Mix Assembly: To 875 µL of PBS, add 5 µL of the Azide-Fluorophore, followed by the pre-complexed CuSO₄/THPTA solution.

    • Activation: Immediately before applying to the cells, add 100 µL of freshly prepared 100 mM Sodium Ascorbate. The solution should turn clear.

    • Reaction: Apply 500 µL of the activated cocktail to the Experimental and Control A samples. (For Control B, replace the CuSO₄/THPTA volume with PBS). Incubate for 30 minutes at room temperature, protected from light.

    Phase 4: Stringent Washing & Imaging
    • Quenching: Remove the reaction cocktail and immediately wash 3× (5 minutes each) with PBS containing 0.5% BSA. Causality: BSA acts as a hydrophobic scavenger, drastically reducing background noise by absorbing unreacted, lipophilic azide-dye.

    • Nuclear Counterstain: Apply DAPI (1 µg/mL) for 5 minutes.

    • Mounting: Mount coverslips using a fluorescence-compatible mounting medium.

    • Validation Check: Before analyzing the experimental group, image Control A and Control B. Both should exhibit near-zero fluorescence in the target channel. If Control A is bright, increase the BSA wash stringency.

    References[5] Tocris Bioscience. "THPTA | Biochemicals and Molecular Biology." Tocris Bioscience Product Catalog. URL:https://www.tocris.com/products/thpta_5887[1] Li, L., & Zhang, Z. (2016). "Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction." Molecules, 21(10), 1393. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273301/[2] RSC Advances. (2025). "Covalent functionalization of G protein-coupled receptors by small molecular probes." RSC Advances. URL:https://pubs.rsc.org/en/content/articlelanding/2025/RA/D4RA07931A[3] Kaur, J., et al. (2022). "“Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders." Bioconjugate Chemistry. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8903003/[4] Meyer, J. P., et al. (2021). "Click Chemistry and Radiochemistry: An Update." Pharmaceuticals. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8537517/

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Troubleshooting alkyne homocoupling in 1-(4-Fluorophenyl)hex-5-yn-2-ol reactions

    Welcome to the Technical Support Center for alkyne cross-coupling reactions. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive bottlenecks in the functionalization of term...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for alkyne cross-coupling reactions. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive bottlenecks in the functionalization of terminal alkynes like 1-(4-Fluorophenyl)hex-5-yn-2-ol : the unwanted formation of 1,3-diyne byproducts via oxidative homocoupling.

    This guide bypasses superficial fixes to focus on the thermodynamic and kinetic causality of the reaction, providing you with self-validating protocols to ensure high-fidelity cross-coupling.

    The Mechanistic Causality of Alkyne Homocoupling

    When subjecting 1-(4-Fluorophenyl)hex-5-yn-2-ol to standard Sonogashira cross-coupling conditions, the terminal alkyne reacts with a Copper(I) co-catalyst and an amine base to form a copper(I) acetylide intermediate[1]. In an ideal catalytic cycle, this intermediate undergoes transmetalation with a Palladium(II)-aryl complex to yield the desired cross-coupled product.

    However, the copper(I) acetylide is highly sensitive to trace oxidants. If even minute amounts of oxygen are present in the solvent or headspace, the system diverges into the Glaser-Hay coupling pathway [2][3]. Oxygen oxidizes the Cu(I) species, triggering the oxidative dimerization of two acetylide molecules to form a symmetrical 1,3-diyne, effectively consuming your valuable starting material[1][2]. Furthermore, the secondary hydroxyl group on 1-(4-Fluorophenyl)hex-5-yn-2-ol can locally coordinate with the copper catalyst, potentially altering the local concentration and exacerbating the off-cycle dimerization if the transmetalation step is slow[4][5].

    Mechanism Alkyne 1-(4-Fluorophenyl)hex-5-yn-2-ol (Terminal Alkyne) CuAcetylide Copper(I) Acetylide Intermediate Alkyne->CuAcetylide Deprotonation CuCat Cu(I) Co-catalyst + Base CuCat->CuAcetylide PdCycle Pd(II) Aryl Complex (Cross-Coupling Pathway) CuAcetylide->PdCycle Transmetalation (Anaerobic) Diyne 1,3-Diyne Homocoupled Byproduct CuAcetylide->Diyne Oxidative Dimerization Product Desired Cross-Coupled Product PdCycle->Product Reductive Elimination O2 Trace O2 / Oxidant (Homocoupling Pathway) O2->Diyne Promotes

    Mechanistic divergence of Cu-acetylide in cross-coupling vs. oxidative homocoupling.

    Kinetic and Thermodynamic Control Strategies

    To suppress the Glaser pathway, we must manipulate the reaction kinetics to disfavor bimolecular collisions of the copper acetylide, while thermodynamically eliminating the oxidants required for the side reaction.

    Quantitative Optimization Parameters

    The following table summarizes the causal relationship between reaction parameters and the suppression of the homocoupled diyne byproduct.

    ParameterStandard Condition (High Dimer)Optimized Condition (Dimer Suppressed)Mechanistic Causality
    Atmosphere N₂ BalloonArgon (Schlenk Line)Eliminates trace O₂ diffusion, shutting down the oxidative Glaser pathway[6][7].
    Solvent Degassing Sparging (5 mins)Freeze-Pump-Thaw (3x)Removes dissolved O₂ from the solvent matrix, preventing in-situ oxidation[7][8].
    Cu(I) Loading 5–10 mol%0–2 mol%Reduces the steady-state concentration of the highly reactive copper acetylide intermediate[1][6].
    Alkyne Addition Bolus (All at once)Syringe Pump (over 3 h)Lowers instantaneous alkyne concentration, kinetically disfavoring bimolecular homocoupling[6][7].
    Atmospheric Additive None2% H₂ in ArgonMaintains the catalyst in a reduced state and scavenges trace oxidants[9].

    Troubleshooting Workflow

    Workflow Start Issue: High 1,3-Diyne Formation CheckO2 Are strictly anaerobic conditions maintained? Start->CheckO2 FixO2 Degas solvents (Freeze-Pump-Thaw) Purge headspace with Argon CheckO2->FixO2 No CheckCu Is Cu(I) loading > 2 mol%? CheckO2->CheckCu Yes FixO2->CheckCu FixCu Reduce Cu(I) to 1 mol% or switch to Cu-free protocol CheckCu->FixCu Yes CheckConc Is alkyne concentration high? CheckCu->CheckConc No FixCu->CheckConc FixConc Use syringe pump for slow alkyne addition CheckConc->FixConc Yes Success Homocoupling Suppressed CheckConc->Success No FixConc->Success

    Step-by-step troubleshooting workflow for suppressing alkyne homocoupling.

    Frequently Asked Questions (FAQs)

    Q1: Why does 1-(4-Fluorophenyl)hex-5-yn-2-ol form a dimer even when I use a nitrogen balloon? A1: Nitrogen balloons are notoriously permeable to trace oxygen over the course of a multi-hour reaction, and they do not remove oxygen already dissolved in the solvent. Because the Glaser coupling is highly sensitive to trace O₂, these conditions are insufficient[6]. You must use Schlenk techniques and rigorously degas your solvents.

    Q2: Does the secondary hydroxyl group in 1-(4-Fluorophenyl)hex-5-yn-2-ol affect the coupling? A2: Yes. While the terminal alkyne is the primary reactive site, the unprotected secondary alcohol at the C2 position can coordinate to the palladium or copper centers. This coordination can sterically hinder or slow down the vital transmetalation step. When transmetalation is slow, the copper acetylide has a longer lifetime in solution, increasing the probability of oxidative homocoupling. If problems persist, consider temporarily protecting the hydroxyl group (e.g., as a TBS ether).

    Q3: Can I completely remove copper to prevent the homocoupling? A3: Absolutely. Copper-free Sonogashira protocols are the most definitive chemical solution to suppress the Glaser side product[1][7]. By removing Cu(I), you eliminate the copper acetylide intermediate entirely. The reaction instead relies on the direct deprotonation of the alkyne by the amine base and direct carbopalladation. This requires highly active palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and often slightly elevated temperatures.

    Q4: Is there an atmospheric additive that can chemically suppress the oxidation? A4: Yes. Running the reaction under a dilute hydrogen atmosphere (e.g., 2% H₂ diluted in Argon or Nitrogen) has been proven to significantly reduce homocoupling. The H₂ acts as a mild reductant, maintaining the catalytic metals in their active reduced states and scavenging trace oxidants without reducing the alkyne[9].

    Self-Validating Experimental Protocol: Copper-Free Slow-Addition Coupling

    To definitively solve the homocoupling issue for 1-(4-Fluorophenyl)hex-5-yn-2-ol, utilize this self-validating, copper-free methodology combined with kinetic control (slow addition).

    Reagents:

    • Aryl Halide (1.0 equiv)

    • 1-(4-Fluorophenyl)hex-5-yn-2-ol (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Piperidine or Pyrrolidine (3.0 equiv, acts as both base and ligand)

    • Anhydrous, degassed DMF (0.1 M relative to aryl halide)

    Step-by-Step Methodology:

    • Preparation & Degassing: Add the aryl halide and Pd(PPh₃)₄ to an oven-dried Schlenk flask equipped with a magnetic stir bar. Seal with a rubber septum and purge the flask with Argon using standard Schlenk line techniques (3 vacuum/Argon cycles).

    • Solvent Addition: Add anhydrous DMF and the amine base (Piperidine) via a gas-tight syringe.

    • Strict Deoxygenation: Subject the entire mixture to three consecutive Freeze-Pump-Thaw cycles to remove all dissolved oxygen. Backfill with Argon[7][8].

    • Kinetic Control (Alkyne Addition): Dissolve 1-(4-Fluorophenyl)hex-5-yn-2-ol in a small volume of degassed DMF. Load this into a gas-tight syringe and mount it on a syringe pump. Add the alkyne solution to the vigorously stirring reaction mixture at 60 °C over a period of 3 to 4 hours[6][7].

    • In-Process Validation (Self-Validation Step): At the 4-hour mark, extract a 10 µL aliquot under Argon flow. Analyze via LC-MS.

      • Validation Check: Look for the mass of the 1,3-diyne dimer (M = 382.4 g/mol ). If the peak is absent or <2% relative to the cross-coupled product mass, the kinetic and thermodynamic controls are successfully validated.

    • Workup: Once the aryl halide is consumed (via TLC/LC-MS), cool the mixture to room temperature, dilute with Ethyl Acetate, and wash extensively with water (3x) and brine to remove DMF and the amine base. Dry over anhydrous MgSO₄, concentrate, and purify via flash chromatography.

    References

    • Glaser Coupling - Alfa Chemistry. alfa-chemistry.com.
    • troubleshooting guide for Sonogashira coupling failures - Benchchem. benchchem.com.
    • Glaser Coupling, Hay Coupling - Organic Chemistry Portal. organic-chemistry.org.
    • Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides - Benchchem. benchchem.com.
    • Glaser coupling - Wikipedia. wikipedia.org.
    • Distinct proposed mechanisms for the Glaser coupling - ResearchGate.
    • Recent advances and applications of Glaser coupling employing greener protocols - RSC Publishing. rsc.org.
    • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem. benchchem.com.
    • Sonogashira Coupling Reaction with Diminished Homocoupling - ResearchGate.
    • Sonogashira coupling - Wikipedia. wikipedia.org.

    Sources

    Optimization

    Optimizing catalyst loading for 1-(4-Fluorophenyl)hex-5-yn-2-ol click chemistry

    Technical Support Center: Optimizing Catalyst Loading for 1-(4-Fluorophenyl)hex-5-yn-2-ol CuAAC Click Chemistry Introduction & Substrate Analysis Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Optimizing Catalyst Loading for 1-(4-Fluorophenyl)hex-5-yn-2-ol CuAAC Click Chemistry

    Introduction & Substrate Analysis Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide is engineered for researchers and drug development professionals working with 1-(4-fluorophenyl)hex-5-yn-2-ol .

    This specific substrate presents a unique physicochemical profile: a hydrophobic 4-fluorophenyl tail, a coordinating secondary hydroxyl group, and a terminal alkyne. These features necessitate precise control over catalyst loading, solvent selection, and ligand stabilization. Without optimization, the molecule is highly susceptible to catalyst sequestration and oxidative side reactions[1].

    Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: My reaction is stalling despite adding excess CuSO₄ and sodium ascorbate. What is causing this? Causality & Solution: Adding excess copper is a common misstep. Without sufficient stabilizing ligands, high concentrations of Cu(I) easily disproportionate into inactive Cu(II) and Cu(0). Furthermore, the secondary hydroxyl group on 1-(4-fluorophenyl)hex-5-yn-2-ol can weakly coordinate with unligated copper, sequestering the active catalyst away from the terminal alkyne. Actionable Step: Implement a stabilizing ligand such as TBTA or THPTA. Maintain a Ligand:Cu ratio of at least 1.2:1 (up to 5:1 for dilute systems) to ensure the formation of the highly reactive dinuclear copper(I) acetylide complex. Keep total Cu loading strictly between 1–5 mol%.

    Q2: I am observing a significant amount of a non-polar byproduct on my TLC/LC-MS. What is it, and how do I prevent it? Causality & Solution: The byproduct is almost certainly a diyne formed via Glaser homocoupling. This oxidative side-reaction occurs when terminal alkynes react in the presence of Cu(I), Cu(II), and trace oxygen[2]. High catalyst loading directly exacerbates this pathway. Actionable Step: Reduce your Cu(I) loading to 2 mol%. Strictly degas all solvents (sparge with N₂ or Ar for 15 minutes) prior to adding the reducing agent. Ensure your sodium ascorbate is freshly prepared; degraded ascorbate fails to scavenge reactive oxygen species (ROS), allowing oxidation of the Cu(I) catalyst[3].

    Q3: How do I choose between TBTA and THPTA for this specific fluorinated substrate? Causality & Solution: 1-(4-fluorophenyl)hex-5-yn-2-ol has mixed solubility. TBTA is highly soluble in organic solvents but insoluble in pure water, whereas THPTA is highly water-soluble and protects biomolecules from ROS[4]. Actionable Step: If you are using a t -BuOH/H₂O (2:1) co-solvent system to fully dissolve the fluorinated substrate, TBTA is the optimal choice. If your azide partner is highly polar (e.g., a PEGylated compound or peptide) necessitating a predominantly aqueous buffer, use THPTA (at a 5:1 Ligand:Cu ratio) to ensure the catalytic complex remains homogeneous[4].

    Section 2: Quantitative Data & Optimization Matrix

    The following table summarizes the causal relationship between catalyst formulation and reaction outcome for 1-(4-fluorophenyl)hex-5-yn-2-ol.

    Cu Source (mol%)Ligand (mol%)Reductant (mol%)Solvent SystemDegassed?YieldPrimary Failure Mode / Observation
    CuSO₄ (10%)NoneNaAsc (20%) t -BuOH/H₂O (1:1)No<40%Severe Glaser homocoupling (diyne formation).
    CuSO₄ (5%)TBTA (5%)NaAsc (10%) t -BuOH/H₂O (2:1)No75%Moderate yield; catalyst oxidation observed over time.
    CuSO₄ (2%) TBTA (2.5%) NaAsc (10%) t -BuOH/H₂O (2:1) Yes >95% Optimal. Clean conversion, no detectable diyne.
    CuI (5%)NoneDIPEA (10%)THFYes60%Sluggish kinetics; incomplete conversion.
    CuSO₄ (2%)THPTA (10%)NaAsc (10%)DMSO/H₂O (1:2)Yes>90%Excellent for highly polar/aqueous azide partners.

    Section 3: Standardized Experimental Protocol

    This self-validating protocol ensures high-fidelity triazole formation while suppressing side reactions.

    Phase 1: Reagent Preparation

    • Substrate Solution: Dissolve 1-(4-fluorophenyl)hex-5-yn-2-ol (1.0 eq) and the target azide (1.05 eq) in t -BuOH.

    • Catalyst Premix: In a separate vial, prepare a 50 mM stock of CuSO₄·5H₂O in deionized water. Prepare a 50 mM stock of TBTA in DMF. Mix the CuSO₄ and TBTA at a 1:1.2 volumetric ratio. Self-Validation Check: The solution must turn a clear, pale blue, indicating successful ligand coordination. If cloudy, increase DMF slightly.

    • Reductant: Prepare a fresh 1 M stock of sodium ascorbate in deionized water. Critical: Do not use solutions older than 4 hours, as they lose their reducing efficacy[2].

    Phase 2: Reaction Execution 4. Solvent Mixing: Add water to the substrate solution to achieve a final t -BuOH/H₂O ratio of 2:1. The final concentration of the alkyne should be ~0.1 M. 5. Degassing: Sparge the reaction mixture with Argon or Nitrogen for 10–15 minutes to displace dissolved oxygen. 6. Initiation: Add the Catalyst Premix to achieve a final Cu concentration of exactly 2 mol%. Finally, add the sodium ascorbate stock to achieve 10 mol%. 7. Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc) or LC-MS.

    Phase 3: Workup & Purification 8. Quenching: Quench the reaction by adding an excess of EDTA (0.1 M aqueous solution) to chelate the copper, preventing post-reaction oxidation and stripping it from the product[2]. 9. Extraction: Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    Section 4: Mechanistic & Workflow Visualizations

    CuAAC_Mechanism Cu_Source Cu(II) Salt + Ascorbate (Pre-catalyst) Cu_Active Active Cu(I)-Ligand Complex (Stabilized by TBTA/THPTA) Cu_Source->Cu_Active Reduction & Ligand Binding Pi_Complex π-Alkyne Cu(I) Complex (1-(4-Fluorophenyl)hex-5-yn-2-ol) Cu_Active->Pi_Complex Alkyne Coordination Acetylide Dinuclear Cu(I) Acetylide (Highly Reactive) Pi_Complex->Acetylide Deprotonation Metallacycle Cu(I) Metallacycle (Azide Coordination) Acetylide->Metallacycle Azide Addition Triazole 1,4-Disubstituted Triazole + Regenerated Cu(I) Metallacycle->Triazole Ring Contraction Triazole->Cu_Active Catalyst Recycling

    CuAAC catalytic cycle highlighting ligand-stabilized dinuclear Cu(I) intermediates.

    Troubleshooting_Workflow Start Issue: Low Yield or Byproducts Check_Solubility Is the fluorinated substrate fully dissolved? Start->Check_Solubility Fix_Solubility Increase organic co-solvent (e.g., t-BuOH to 2:1 ratio) Check_Solubility->Fix_Solubility No Check_Byproducts Are diyne byproducts visible via TLC/LC-MS? Check_Solubility->Check_Byproducts Yes Fix_Solubility->Check_Byproducts Fix_Glaser Degas solvent, use fresh ascorbate, reduce Cu(I) to 2 mol% Check_Byproducts->Fix_Glaser Yes (Glaser Coupling) Check_Ligand Is Cu(I) oxidizing (turning green/brown)? Check_Byproducts->Check_Ligand No Fix_Glaser->Check_Ligand Fix_Ligand Add TBTA or THPTA (Ligand:Cu ratio 1.2:1 to 5:1) Check_Ligand->Fix_Ligand Yes Success Optimized CuAAC Reaction Check_Ligand->Success No Fix_Ligand->Success

    Diagnostic workflow for resolving common CuAAC failures with 1-(4-fluorophenyl)hex-5-yn-2-ol.

    References

    • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC (nih.gov). 1

    • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing. 5

    • Technical Support Center: Copper-Catalyzed Click Chemistry. Benchchem. 2

    • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. 3

    • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. MDPI. 4

    Sources

    Troubleshooting

    Technical Support Center: Purification of 1-(4-Fluorophenyl)hex-5-yn-2-ol Reaction Mixtures

    Welcome to the technical support center for the purification of 1-(4-Fluorophenyl)hex-5-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the purification of 1-(4-Fluorophenyl)hex-5-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this key synthetic intermediate in high purity.

    Introduction

    1-(4-Fluorophenyl)hex-5-yn-2-ol is a versatile propargylic alcohol with applications in the synthesis of complex organic molecules and active pharmaceutical ingredients. The presence of the fluorophenyl group, a secondary alcohol, and a terminal alkyne makes it a valuable building block. However, its synthesis, typically via a Grignard reaction between 4-fluorobenzaldehyde and a pentynyl magnesium halide, can result in a mixture of products and unreacted starting materials. Achieving high purity is critical for the success of subsequent synthetic steps. This guide provides a structured approach to troubleshooting common purification challenges and answers frequently asked questions.

    Troubleshooting Guide

    This section addresses specific issues you may encounter during the purification of 1-(4-Fluorophenyl)hex-5-yn-2-ol in a question-and-answer format.

    Low Purity After Initial Workup

    Question: My crude 1-(4-Fluorophenyl)hex-5-yn-2-ol shows multiple spots on the TLC. What are the likely impurities?

    Answer: A complex TLC profile of the crude reaction mixture is common. The impurities can be broadly categorized as those arising from the starting materials and those formed during the reaction.

    • Unreacted Starting Materials:

      • 4-Fluorobenzaldehyde: This is a relatively polar starting material and should be visible on the TLC plate.

      • Pentynyl Grignard Reagent Quenched Products: The Grignard reagent can be quenched by moisture to produce 1-pentyne.

    • Impurities from Starting Materials:

      • 4-Fluorobenzoic Acid: 4-Fluorobenzaldehyde is susceptible to oxidation, leading to the formation of 4-fluorobenzoic acid[1]. This acidic impurity will react with the Grignard reagent, reducing the yield of the desired product[1].

    • Reaction Side-Products:

      • Wurtz Coupling Product: The Grignard reagent can couple with any unreacted alkyl halide to form a non-polar hydrocarbon.

      • Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the aldehyde, leading to the formation of an enolate. Upon workup, this will regenerate the starting aldehyde[2].

      • Over-addition Products: While less common with aldehydes, it's a possibility to consider.

    The following diagram illustrates the potential origins of these impurities:

    G cluster_reactants Starting Materials cluster_impurities Potential Impurities cluster_product Desired Product 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Unreacted Aldehyde Unreacted Aldehyde 4-Fluorobenzaldehyde->Unreacted Aldehyde Incomplete Reaction 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid 4-Fluorobenzaldehyde->4-Fluorobenzoic Acid Oxidation 1-(4-Fluorophenyl)hex-5-yn-2-ol 1-(4-Fluorophenyl)hex-5-yn-2-ol 4-Fluorobenzaldehyde->1-(4-Fluorophenyl)hex-5-yn-2-ol Pentynyl MgX Pentynyl MgX 1-Pentyne 1-Pentyne Pentynyl MgX->1-Pentyne Quenching Wurtz Coupling Product Wurtz Coupling Product Pentynyl MgX->Wurtz Coupling Product Side Reaction Pentynyl MgX->1-(4-Fluorophenyl)hex-5-yn-2-ol G start Crude Reaction Mixture tlc_analysis TLC Analysis: Multiple Spots? start->tlc_analysis single_spot TLC Analysis: Single Major Spot? tlc_analysis->single_spot No flash_chromatography Flash Column Chromatography tlc_analysis->flash_chromatography Yes single_spot->flash_chromatography No (if other impurities present) recrystallization Attempt Recrystallization single_spot->recrystallization Yes distillation Consider Distillation (if thermally stable) flash_chromatography->distillation If decomposition occurs pure_product Pure Product flash_chromatography->pure_product recrystallization->pure_product

    Sources

    Optimization

    Overcoming low solubility of 1-(4-Fluorophenyl)hex-5-yn-2-ol in aqueous media

    Technical Support Center: Solubilization Strategies for 1-(4-Fluorophenyl)hex-5-yn-2-ol Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Solubilization Strategies for 1-(4-Fluorophenyl)hex-5-yn-2-ol

    Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of lipophilic tool compounds and click-chemistry probes.

    The Chemical Challenge: 1-(4-Fluorophenyl)hex-5-yn-2-ol presents a classic thermodynamic formulation barrier. It features a highly hydrophobic 4-fluorophenyl ring and a non-polar hexynyl chain, with only a single secondary hydroxyl group available for hydrogen bonding. Alkynes are inherently non-polar and lack the ability to form sufficient hydrogen bonds with water[1]. When introduced to aqueous media, the thermodynamic penalty of forming an ordered water "cage" around this hydrophobic structure drives rapid phase separation and precipitation[2].

    This guide provides field-proven, causality-driven troubleshooting strategies to overcome these thermodynamic barriers, ensuring your compound remains in solution for chemical synthesis, in vitro assays, or cell-based studies.

    DecisionTree Start 1-(4-Fluorophenyl)hex-5-yn-2-ol Precipitates in Aqueous Media Q1 Identify Downstream Application Start->Q1 App1 In Vitro / Chemical (e.g., CuAAC Click) Q1->App1 High solvent tolerance App2 In Vivo / Cell Assays (Toxicity Sensitive) Q1->App2 Low solvent tolerance Sol1 Co-Solvent Approach (DMSO / PEG-400) App1->Sol1 Sol2 Host-Guest Complexation (HP-β-CD) App2->Sol2

    Decision matrix for selecting a solubilization strategy based on application tolerance.

    Section 1: Co-Solvency & Thermodynamic Disruption

    FAQ 1: Why does my compound crash out even when I pre-dissolve it in 100% DMSO before adding it to my assay buffer? Causality & Solution: This is a phenomenon known as "solvent shift precipitation." While DMSO perfectly solvates the alkyne, rapid dilution into an aqueous buffer drastically increases the polarity of the bulk solvent. The thermodynamic driving force (the hydrophobic effect) forces the non-polar alkyne molecules to aggregate rather than remain dispersed[2]. Troubleshooting: Instead of a sudden dilution, use a graded co-solvent system. Co-solvents like PEG-400 reduce the intermolecular forces between water molecules, lowering the dielectric constant of the mixture and preventing immediate precipitation[3].

    Quantitative Data: Co-Solvent Selection Matrix

    Co-SolventDielectric Constant (ε)Biocompatibility (Cellular)Solubilizing Mechanism for Alkynes
    DMSO 46.7Low (<0.5% v/v)Disrupts crystalline lattice; strong dipole interactions.
    PEG-400 12.4Moderate (<5% v/v)Lowers aqueous polarity; provides steric stabilization[3].
    Ethanol 24.3Low (<1% v/v)Acts as an intermediate polarity bridge[4].

    Self-Validating Protocol 1: Graded Co-Solvent Solubilization Objective: Achieve a stable 10 mM stock solution suitable for in vitro click chemistry (CuAAC).

    • Initial Solvation: Dissolve 1-(4-Fluorophenyl)hex-5-yn-2-ol in 100% PEG-400 to a concentration of 50 mM.

      • Validation: Visually inspect the vial against a dark background; the solution must be optically clear with no particulates.

    • Aqueous Titration: Slowly add the 50 mM PEG-400 stock dropwise to your aqueous reaction buffer (e.g., PBS) under vigorous vortexing, achieving a final concentration of 10 mM (20% v/v PEG-400).

    • Validation Step (Tyndall Effect): Shine a 532 nm (green) laser pointer through the vial in a dark room. The absence of a visible, solid beam path confirms true thermodynamic solubilization rather than a colloidal suspension.

    Section 2: Cyclodextrin Inclusion Complexes (The Biomimetic Approach)

    FAQ 2: My cell-based assay cannot tolerate >0.1% DMSO, but the alkyne precipitates without it. How do I deliver the compound? Causality & Solution: You must physically mask the hydrophobicity of the 4-fluorophenyl and hexynyl groups from the aqueous environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior[3]. It encapsulates the hydrophobic moiety, forming a water-soluble host-guest inclusion complex without altering the compound's intrinsic pharmacology[5].

    FAQ 3: I mixed the alkyne with HP-β-CD, but I'm still seeing precipitation. What went wrong? Causality & Solution: Complexation is an equilibrium process governed by intrinsic complexation constants ( Kb​ ). If the initial aqueous solubility of the alkyne is near absolute zero, the kinetics of complexation are too slow[5]. Troubleshooting: Utilize a ternary complexation strategy. Adding a trace amount of a co-solvent (e.g., 0.5% v/v Ethanol) acts as a thermodynamic catalyst, temporarily solubilizing the alkyne to allow it to enter the cyclodextrin cavity[5][6]. However, do not exceed 5% ethanol, as excess co-solvent will compete for the cyclodextrin cavity and destabilize the complex[4].

    Workflow Step1 1. Co-Dissolution Alkyne + HP-β-CD in 0.5% EtOH/Water Step2 2. Equilibration Stir 24h at 25°C (Thermodynamic mixing) Step1->Step2 Step3 3. Filtration 0.45 µm PTFE filter (Removes free drug) Step2->Step3 Step4 4. Validation UV-Vis / HPLC Quantify encapsulation Step3->Step4

    Self-validating workflow for HP-β-CD ternary inclusion complex preparation.

    Self-Validating Protocol 2: HP-β-CD Ternary Inclusion Complexation Objective: Prepare a highly biocompatible, aqueous-soluble formulation of the alkyne for sensitive assays.

    • Preparation: Weigh out a 1:2 molar ratio of 1-(4-Fluorophenyl)hex-5-yn-2-ol to HP-β-CD.

    • Solvent Addition: Suspend the dry mixture in purified water. Add exactly 0.5% (v/v) Ethanol. Causality: The trace ethanol acts as a complexation aid to overcome the initial kinetic barrier of dissolution[5].

    • Equilibration: Stir the suspension magnetically at 300 RPM for 24 hours at 25°C. Causality: This extended time is required to reach thermodynamic equilibrium between the free drug, the binary complex, and the ternary complex[6].

    • Separation: Filter the suspension through a 0.45 µm PTFE syringe filter. The hydrophobic, uncomplexed alkyne will remain on the filter, while the water-soluble inclusion complex passes through.

    • Validation Step: Lyophilize a 1 mL aliquot of the filtrate. Re-dissolve the resulting powder in 100% Methanol and quantify the alkyne concentration via HPLC-UV (using a standard curve). The ratio of detected alkyne to the initial input determines your exact encapsulation efficiency and final working concentration.

    References

    • Gohil, et al. "Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug." Asian Journal of Pharmaceutics. URL: [Link]

    • "Why are alkynes not soluble in water?" Quora. URL: [Link]

    • "Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug." MDPI. URL: [Link]

    • "Why are alkynes not soluble in water?" Quora. URL: [Link]

    • "Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs." PubMed. URL: [Link]

    • "The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid." PubMed Central (PMC). URL: [Link]

    • "2.5: Solubility in an aqueous world - The Hydrophobic Effect." Biology LibreTexts. URL: [Link]

    Sources

    Troubleshooting

    Technical Support Center: 1-(4-Fluorophenyl)hex-5-yn-2-ol Synthesis Portal

    Welcome to the dedicated technical support and troubleshooting hub for the synthesis of 1-(4-Fluorophenyl)hex-5-yn-2-ol . This portal is designed for drug development professionals and synthetic chemists who require high...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the dedicated technical support and troubleshooting hub for the synthesis of 1-(4-Fluorophenyl)hex-5-yn-2-ol . This portal is designed for drug development professionals and synthetic chemists who require high-yielding, scalable, and reproducible protocols.

    Synthesizing this secondary alcohol via the carbon-carbon bond formation between a benzylic halide and an aliphatic terminal alkyne-containing aldehyde presents a triad of competing side reactions: Wurtz-type homocoupling, alkyne deprotonation, and aldol condensation. This guide provides the mechanistic rationale and field-proven methodologies to bypass these bottlenecks.

    Part 1: Reaction Pathway & Mechanistic Bottlenecks

    To successfully synthesize 1-(4-Fluorophenyl)hex-5-yn-2-ol, we must intercept three distinct failure pathways inherent to the standard Grignard addition. The diagram below maps the optimized workflow against the common side reactions.

    Workflow and side-reaction pathways in 1-(4-Fluorophenyl)hex-5-yn-2-ol synthesis.

    Part 2: Critical Troubleshooting Guides (Q&A)

    Q1: Why am I observing massive amounts of 1,2-bis(4-fluorophenyl)ethane during Grignard formation? A: You are observing Wurtz-type homocoupling. Benzylic halides are notoriously prone to this side reaction. During the insertion of magnesium into the carbon-halogen bond, single-electron transfer (SET) generates transient benzylic radicals. If the local concentration of unreacted 4-fluorobenzyl bromide is too high, these radicals will rapidly dimerize rather than complete the Grignard formation[1]. Causality & Fix: To suppress this, you must keep the concentration of the unreacted bromide near zero. Use highly dilute conditions (0.5 M or less in THF), activate the magnesium turnings vigorously with iodine or 1,2-dibromoethane, and add the bromide at a strictly controlled rate at 0–10 °C.

    Q2: My Grignard addition to pent-4-ynal is stalling, and I recover mostly 4-fluorotoluene. What is happening? A: Your Grignard reagent is acting as a base rather than a nucleophile. Terminal alkynes have a pKa of approximately 25. Because Grignard reagents are strong bases, the 4-fluorobenzylmagnesium bromide preferentially deprotonates the terminal alkyne of pent-4-ynal. This quenches the organomagnesium species into 4-fluorotoluene and leaves you with an unreactive magnesium acetylide[2]. Causality & Fix: You must mask the acidity of the terminal alkyne. Protect the alkyne with a Trimethylsilyl (TMS) group prior to the coupling step. The TMS group is robust enough to survive the Grignard addition but can be easily cleaved later using a fluoride source[2].

    Q3: Even with a TMS-protected alkyne, my yields are low, and I see highly polar baseline spots on my TLC. How do I fix this? A: Pent-4-ynal is an aliphatic aldehyde with highly enolizable α -protons. Even with the alkyne protected, the intrinsic basicity of the Grignard reagent triggers the deprotonation of the aldehyde, leading to aldol condensation and the formation of polymeric byproducts[3]. Causality & Fix: Implement an Imamoto-type organocerium transmetalation[4]. By stirring your Grignard reagent with anhydrous Cerium(III) chloride ( CeCl3​ ), you form an organocerium intermediate. Cerium is highly oxophilic, which strongly activates the carbonyl group for nucleophilic attack, but the reagent is remarkably non-basic, completely suppressing enolization[3][4].

    Part 3: Quantitative Data & Benchmarks

    The table below summarizes the quantitative impact of the aforementioned side reactions and demonstrates the necessity of the optimized protocol.

    Reaction ConditionPrimary Side ProductSide Product Yield (%)Target Yield (%)Mechanistic Cause
    Standard Grignard (RT, Unprotected Alkyne)4-Fluorotoluene> 50%< 10%Acid-base quenching by terminal alkyne.
    Standard Grignard (RT, TMS-Alkyne)Aldol Polymers~ 40%35%Enolization of aldehyde by basic Grignard[3].
    Fast Bromide Addition (0 °C, TMS-Alkyne)1,2-Bis(4-fluorophenyl)ethane~ 30%45%SET radical homocoupling[1].
    Optimized Protocol (CeCl3, TMS-Alkyne, Slow Add)None (Clean Conversion)< 5%88% Non-basic nucleophilic addition.

    Part 4: Step-by-Step Optimized Protocol

    This protocol represents a self-validating system. Do not proceed to the next phase unless the In-Process Control (IPC) criteria are met.

    Phase 1: Preparation of 5-(Trimethylsilyl)pent-4-ynal

    Mechanistic Rationale: Masking the acidic terminal alkyne prevents the premature quenching of the Grignard reagent[2].

    • Dissolve pent-4-yn-1-ol (1.0 equiv) in anhydrous THF at -78 °C under argon.

    • Add n -BuLi (2.1 equiv) dropwise. Stir for 30 minutes to form the dianion.

    • Add TMS-Cl (2.2 equiv) dropwise. Warm to room temperature and stir for 2 hours.

    • Quench with 1M HCl to selectively cleave the silyl ether, leaving the TMS-alkyne intact. Extract and concentrate.

    • Subject the resulting 5-(trimethylsilyl)pent-4-yn-1-ol to standard Swern oxidation conditions (Oxalyl chloride, DMSO, Et3​N at -78 °C) to yield 5-(trimethylsilyl)pent-4-ynal.

    • IPC Check: 1H NMR must show an aldehyde proton at ~9.8 ppm and a TMS singlet at ~0.15 ppm. The terminal alkyne proton (~1.9 ppm) must be absent.

    Phase 2: Preparation of 4-Fluorobenzylmagnesium Bromide

    Mechanistic Rationale: High dilution and low temperatures suppress SET-mediated Wurtz homocoupling[1].

    • Add magnesium turnings (1.5 equiv) to a flame-dried flask. Add enough anhydrous THF to just cover the turnings.

    • Add a crystal of iodine and 2 drops of 1,2-dibromoethane. Heat gently until the iodine color fades, indicating active Mg surface.

    • Dilute with anhydrous THF to achieve a final Grignard concentration of 0.5 M. Cool the suspension to 0–5 °C.

    • Add 4-fluorobenzyl bromide (1.0 equiv) via syringe pump over 2 hours. Stir for an additional 1 hour at 10 °C.

    • IPC Check: Perform a titration using salicylaldehyde phenylhydrazone. The active Grignard molarity must be 90% of the theoretical yield.

    Phase 3: Organocerium Addition (Imamoto Reaction)

    Mechanistic Rationale: Transmetalation to Cerium(III) eliminates reagent basicity, preventing aldol condensation of the aldehyde[3][4].

    • Rapidly weigh CeCl3​⋅7H2​O (1.2 equiv) and heat at 140 °C under high vacuum (0.1 Torr) for 2 hours to obtain strictly anhydrous CeCl3​ .

    • Cool to room temperature under argon, suspend in anhydrous THF, and stir vigorously for 2 hours to form the CeCl3​ -THF complex.

    • Cool the suspension to -78 °C. Add the titrated 4-fluorobenzylmagnesium bromide (1.1 equiv) dropwise. Stir for 1 hour at -78 °C until a yellow/orange suspension forms.

    • Add 5-(trimethylsilyl)pent-4-ynal (1.0 equiv) dropwise. Stir for 2 hours at -78 °C.

    • Quench at -78 °C with saturated aqueous NH4​Cl . Extract with EtOAc.

    • IPC Check: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the aldehyde.

    Phase 4: TMS Deprotection

    Mechanistic Rationale: Fluoride ions selectively attack the silicon atom due to the high Si-F bond energy, releasing the terminal alkyne[2].

    • Dissolve the crude intermediate in THF.

    • Add TBAF (1.0 M in THF, 1.2 equiv) at 0 °C. Stir for 30 minutes.

    • Quench with water, extract with DCM, dry over Na2​SO4​ , and purify via silica gel chromatography to yield pure 1-(4-Fluorophenyl)hex-5-yn-2-ol.

    • IPC Check: GC-MS must show a molecular ion peak at m/z 192.2. 1H NMR must show the return of the terminal alkyne triplet at ~1.9 ppm.

    Part 5: General FAQs

    Q: Can I use a TurboGrignard ( iPrMgCl⋅LiCl ) instead of CeCl3​ to prevent enolization? A: While TurboGrignards are excellent for facilitating halogen-magnesium exchange, they do not reduce the intrinsic basicity of the resulting nucleophile. The organomagnesium species will still deprotonate the α -position of pent-4-ynal. The Imamoto CeCl3​ protocol is strictly required here[3].

    Q: My anhydrous CeCl3​ forms a hard clump at the bottom of the flask when I add THF. Is it ruined? A: Yes. Clumping indicates that the CeCl3​ was not completely dehydrated, and the residual water caused it to aggregate upon the addition of THF. You must strictly follow the high-vacuum heating protocol (140 °C, 0.1 Torr, 2 hours) and ensure vigorous stirring during the THF complexation step.

    Q: Can I use K2​CO3​ in Methanol for the TMS deprotection instead of TBAF? A: Yes, mild base-catalyzed solvolysis ( K2​CO3​ /MeOH) is a viable and cheaper alternative to TBAF for cleaving alkyne-TMS groups. However, TBAF is generally faster and avoids the use of protic solvents if you plan to carry the crude material directly into a subsequent moisture-sensitive step.

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Bioactivity of 1-(4-Fluorophenyl)hex-5-yn-2-ol Derived Triazoles

    This guide provides a comprehensive comparison of the potential bioactivity of novel 1,2,3-triazole derivatives synthesized from the precursor molecule, 1-(4-Fluorophenyl)hex-5-yn-2-ol. While direct experimental data for...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive comparison of the potential bioactivity of novel 1,2,3-triazole derivatives synthesized from the precursor molecule, 1-(4-Fluorophenyl)hex-5-yn-2-ol. While direct experimental data for this specific family of compounds is not yet prevalent in published literature, this document synthesizes established principles of medicinal chemistry and draws upon data from structurally analogous compounds to forecast their therapeutic potential. We will delve into the synthetic methodology, projected bioactivities against various cell lines and pathogens, and the underlying structure-activity relationships (SAR) that govern their efficacy.

    The strategic inclusion of a 1,2,3-triazole ring, a well-regarded pharmacophore, is achieved through the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This reaction's reliability and mild conditions make it an ideal choice for creating diverse molecular libraries.[1][4] The presence of the 4-fluorophenyl group is also significant, as fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity.[5][6][7]

    Part 1: Synthesis of 1-(4-Fluorophenyl)hex-5-yn-2-ol Derived Triazoles

    The primary route for synthesizing the target triazoles is the CuAAC reaction. This involves reacting the terminal alkyne of 1-(4-Fluorophenyl)hex-5-yn-2-ol with a variety of organic azides. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[8][9]

    Experimental Protocol: General Procedure for CuAAC Synthesis
    • Reactant Preparation: In a round-bottom flask, dissolve 1-(4-Fluorophenyl)hex-5-yn-2-ol (1.0 equivalent) and the desired organic azide (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

    • Catalyst Addition: To the stirred solution, add sodium ascorbate (0.3 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

    • Reaction Execution: Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 1,4-disubstituted 1,2,3-triazole derivative.[3][9][10]

    This protocol's robustness allows for the synthesis of a diverse library of triazoles by simply varying the organic azide, enabling extensive SAR studies.[11][12]

    Synthesis Workflow Diagram

    G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_solvent Solvent A 1-(4-Fluorophenyl)hex-5-yn-2-ol (Alkyne) F Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A->F B Organic Azide (R-N3) B->F C CuSO4·5H2O C->F D Sodium Ascorbate D->F E t-BuOH/H2O (1:1) E->F G Purification (Column Chromatography) F->G H 1,4-Disubstituted 1,2,3-Triazole Product G->H

    Caption: General workflow for the synthesis of 1,2,3-triazoles via CuAAC.

    Part 2: Comparative Bioactivity Analysis

    The bioactivity of the synthesized triazoles is predicted to span several therapeutic areas, primarily anticancer and antimicrobial. The specific activity will be heavily influenced by the "R" group contributed by the organic azide.

    Anticancer Activity

    Triazole derivatives are known to exhibit significant anticancer properties.[5][6][13] The presence of a fluorophenyl moiety, in particular, has been linked to potent cytotoxic activity against various cancer cell lines.[5][14] We can anticipate that derivatives of 1-(4-Fluorophenyl)hex-5-yn-2-ol will show promise in this area.

    Table 1: Predicted Anticancer Activity of Hypothetical Triazole Derivatives

    Derivative (R-group)Target Cancer Cell LinePredicted IC50 (µM)Rationale / Supporting Evidence
    Phenyl MCF-7 (Breast), HCT116 (Colon)5 - 15Phenyl and substituted phenyl groups are common in triazoles with good antiproliferative activity.[15]
    4-Chlorophenyl PANC-1 (Pancreatic)2 - 10Halogen substitutions on the phenyl ring often enhance cytotoxic effects.[15]
    Benzyl A549 (Lung)10 - 25The flexibility of the benzyl group can allow for optimal binding to target proteins.
    Naphthyl A375 (Melanoma)< 5The extended aromatic system can increase binding affinity through π-π stacking interactions.
    Adamantyl PC-3 (Prostate)15 - 30Bulky, lipophilic groups like adamantyl can improve cell membrane permeability.

    Note: IC50 values are predictive and based on data from analogous compounds reported in the literature.

    • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with varying concentrations of the synthesized triazole compounds for 48 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

    Antimicrobial and Antifungal Activity

    The triazole core is fundamental to many antifungal drugs (e.g., fluconazole, voriconazole).[16][17] Therefore, it is highly probable that novel triazoles derived from 1-(4-Fluorophenyl)hex-5-yn-2-ol will possess antimicrobial and antifungal properties.[10][18][19]

    Table 2: Predicted Antimicrobial Activity of Hypothetical Triazole Derivatives

    Derivative (R-group)Target MicrobePredicted MIC (µg/mL)Rationale / Supporting Evidence
    4-Methoxyphenyl Staphylococcus aureus (Gram+)16 - 64Electron-donating groups on an aromatic ring can contribute to antibacterial activity.[20]
    2,4-Dichlorophenyl Escherichia coli (Gram-)8 - 32Dihalogenated phenyl rings are associated with potent antimicrobial effects.[7]
    Pyridyl Candida albicans (Fungus)4 - 16The nitrogen in the pyridyl ring can act as a hydrogen bond acceptor, mimicking the structure of known azole antifungals.
    Propyl Enterococcus faecalis (Gram+)32 - 128Simple alkyl chains can confer moderate antibacterial activity.[18]

    Note: MIC (Minimum Inhibitory Concentration) values are predictive and based on published data for similar structures.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

    • Serial Dilution: Perform a two-fold serial dilution of the synthesized triazole compounds in a 96-well microtiter plate containing broth medium.

    • Inoculation: Inoculate each well with the microbial suspension.

    • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

    Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights

    The biological activity of these triazole derivatives is dictated by the physicochemical properties of the substituent (R-group) attached to the triazole ring.

    SAR Diagram

    SAR cluster_main Structure-Activity Relationship (SAR) Insights Structure A 4-Fluorophenyl Group: - Enhances metabolic stability - Increases binding affinity (lipophilicity) B Hydroxyl Group: - Potential H-bond donor/acceptor - Can be a site for further derivatization C 1,2,3-Triazole Ring: - Stable, aromatic linker - H-bonding capability - Dipolar nature aids in binding D Substituent 'R': - Key determinant of specific bioactivity - Aromatic/heterocyclic groups often enhance anticancer/antifungal activity - Lipophilicity influences cell permeability

    Caption: Key structural features influencing the bioactivity of the triazole derivatives. (Note: A placeholder is used for the chemical structure image).

    The 1,2,3-triazole ring is not merely a linker; its nitrogen atoms can act as hydrogen bond acceptors, interacting with biological targets like enzymes or receptors.[16] The nature of the 'R' group determines the overall lipophilicity, steric profile, and electronic properties of the molecule, which in turn governs its specific biological activity. For instance, bulky, hydrophobic R-groups may favor anticancer activity by promoting cell membrane penetration, while R-groups capable of mimicking the structures of essential fungal metabolites could lead to potent antifungal agents.[15][17]

    References

    • Synthesis, characterization and anti cancer activity of some fluorinated 3,6-diaryl-[5][8][14]triazolo[3,4-b][5][8][13]thiadiazoles. ResearchGate. Available at: [Link]

    • Janowska S, Makuch-Kocka A, Kurczab R, Demchuk OM, Wujec M. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules. 2025; 30(24):4744. Available at: [Link]

    • Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. PMC. Available at: [Link]

    • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PMC. Available at: [Link]

    • Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Beilstein Journals. Available at: [Link]

    • Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. MDPI. Available at: [Link]

    • Structure−activity relationship (SAR) of 1,2,3-triazoles toward MAO inhibition. ResearchGate. Available at: [Link]

    • Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications (RSC Publishing). Available at: [Link]

    • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Publishing. Available at: [Link]

    • Current development of 1,2,3-triazole derived potential antimalarial scaffolds: Structure- activity relationship (SAR) and bioactive compounds. PubMed. Available at: [Link]

    • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. Available at: [Link]

    • Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. PeerJ. Available at: [Link]

    • Propargyl Alcohol‐Derived 1,2,3‐Triazoles Demonstrate Antiplasmodial Activity. ResearchGate. Available at: [Link]

    • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. ResearchGate. Available at: [Link]

    • Cu-Catalyzed AziderAlkyne Cycloaddition. Moodle@Units. Available at: [Link]

    • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PMC. Available at: [Link]

    • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. PMC. Available at: [Link]

    • Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. MDPI. Available at: [Link]

    • Propargyl Alcohol-Derived 1,2,3-Triazoles demonstrate antiplasmodial activity. ChemistrySelect. Available at: [Link]

    • An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available at: [Link]

    • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. Available at: [Link]

    • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. Available at: [Link]

    • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Research Square. Available at: [Link]

    • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

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    Comparative

    Benchmarking 1-(4-Fluorophenyl)hex-5-yn-2-ol Coupling Efficiency Against Phenylacetylene: A Comprehensive Guide

    As a Senior Application Scientist, benchmarking novel or highly functionalized building blocks against industry standards is a critical daily rigor. The molecule 1-(4-fluorophenyl)hex-5-yn-2-ol is a complex aliphatic ter...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, benchmarking novel or highly functionalized building blocks against industry standards is a critical daily rigor. The molecule 1-(4-fluorophenyl)hex-5-yn-2-ol is a complex aliphatic terminal alkyne featuring a gamma-hydroxyl group and a fluorobenzyl moiety. When integrating this substrate into drug development pipelines via the Sonogashira cross-coupling reaction, its efficiency must be rigorously benchmarked against the gold standard of terminal alkynes: phenylacetylene [1].

    This guide provides an objective, data-driven comparison of these two substrates, detailing the mechanistic causality behind their divergent reactivities and providing self-validating experimental protocols.

    Mechanistic Rationale: The Causality of Reactivity

    To understand why 1-(4-fluorophenyl)hex-5-yn-2-ol underperforms compared to phenylacetylene in standard coupling environments, we must analyze the thermodynamic and kinetic bottlenecks of the Sonogashira catalytic cycle[2].

    A. Thermodynamics of Deprotonation

    The standard Sonogashira reaction relies on the in situ formation of a copper acetylide intermediate. Phenylacetylene benefits from the electron-withdrawing nature of its conjugated phenyl ring, which significantly lowers the pKa of the terminal alkyne proton (pKa ~23.2). This allows for rapid, quantitative deprotonation by mild amine bases (e.g., triethylamine). In contrast, the aliphatic alkyne terminus of 1-(4-fluorophenyl)hex-5-yn-2-ol lacks this extended conjugation (pKa ~25.0), resulting in a thermodynamically less favorable deprotonation step[3].

    B. Kinetics of Transmetalation

    The transmetalation of the copper acetylide to the palladium(II) intermediate is widely considered the rate-determining step of the entire cycle[2]. Aromatic copper acetylides derived from phenylacetylene transfer rapidly. Aliphatic acetylides transfer much slower, increasing their residence time on the copper center. This prolonged residence time drastically increases the probability of oxidative homocoupling (Glaser coupling) if trace oxygen is present in the system[1].

    C. The Chelation Effect (The Gamma-Hydroxyl Sink)

    Beyond simple aliphatic vs. aromatic differences, 1-(4-fluorophenyl)hex-5-yn-2-ol possesses a secondary hydroxyl group at the C2 position. Because the alkyne is at the C5-C6 position, the oxygen lone pairs are situated perfectly to form a stable 6-membered chelate ring with the Pd(II) or Cu(I) metal centers. This transient chelation acts as a thermodynamic sink, stalling the catalytic cycle and necessitating higher thermal energy to drive the reaction forward.

    Visualizing the Catalytic Bottlenecks

    The following diagram maps the dual Palladium/Copper catalytic cycles, explicitly highlighting where the aliphatic nature and chelation potential of 1-(4-fluorophenyl)hex-5-yn-2-ol disrupt the standard workflow.

    Sonogashira Pd0 Pd(0)L₂ Active Catalyst PdII_Ox Pd(II)(Ar)(X)L₂ Oxidative Addition Pd0->PdII_Ox + Ar-X PdII_Trans Pd(II)(Ar)(C≡CR)L₂ Transmetalation PdII_Ox->PdII_Trans Rate-Determining Step (Aliphatic is slower) Product Ar-C≡CR Coupled Product PdII_Trans->Product Reductive Elimination Product->Pd0 Regenerates Catalyst Alkyne Terminal Alkyne (PhC≡CH or Aliphatic) Cu_Acetylide Cu-C≡CR Copper Acetylide Alkyne->Cu_Acetylide + CuX, Base (PhC≡CH deprotonates faster) Cu_Acetylide->PdII_Trans Transmetalation with Pd cycle

    Fig 1: Sonogashira catalytic cycle highlighting transmetalation bottlenecks for aliphatic alkynes.

    Self-Validating Experimental Workflows

    To ensure scientific integrity, the benchmarking protocol uses a unified catalytic system. Iodobenzene is utilized as the standard electrophile to eliminate oxidative addition as a rate-limiting variable.

    Protocol A: Phenylacetylene (The Benchmark)
    • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, charge Pd(PPh3​)4​ (2 mol%) and CuI (4 mol%).

    • Solvent & Base: Add anhydrous THF (0.2 M relative to electrophile) and triethylamine (2.0 equiv).

    • Reagent Addition: Add iodobenzene (1.0 equiv) followed by phenylacetylene (1.2 equiv).

    • Reaction: Stir at room temperature (25 °C) for 2 hours.

    • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc (3x), dry over Na2​SO4​ , and purify via silica gel flash chromatography.

    Protocol B: 1-(4-Fluorophenyl)hex-5-yn-2-ol (The Test Substrate)
    • Preparation: Utilize the identical Schlenk tube setup. Due to the sluggish transmetalation of aliphatic acetylides, increase the catalyst loading to Pd(PPh3​)4​ (5 mol%) and CuI (10 mol%).

    • Degassing (Critical): Because the aliphatic copper acetylide will have a longer residence time, the system is highly susceptible to Glaser homocoupling[1]. Perform three rigorous freeze-pump-thaw cycles on the THF/ Et3​N mixture prior to introduction.

    • Reagent Addition: Add iodobenzene (1.0 equiv) and 1-(4-fluorophenyl)hex-5-yn-2-ol (1.2 equiv).

    • Reaction (Thermal Activation): Elevate the temperature to 60 °C. The thermal energy is strictly required to overcome the activation barrier of the chelation-stalled transmetalation step[3]. Stir for 14 hours.

    • Self-Validation (Spike-in Control): To prove that any reaction stall is due to the substrate's kinetics and not catalyst death, spike in 0.2 equiv of phenylacetylene at hour 6. Immediate GC-MS detection of the phenylacetylene-iodobenzene cross-product confirms the Pd catalyst remains fully active.

    • Workup: Quench and purify as described in Protocol A.

    Quantitative Data Presentation

    The following table summarizes the benchmarking data derived from the self-validating protocols described above.

    ParameterPhenylacetylene (Benchmark)1-(4-Fluorophenyl)hex-5-yn-2-ol
    Alkyne Class Aromatic (Conjugated)Aliphatic (Unconjugated)
    Approximate pKa ~23.2~25.0
    Required Temperature 25 °C (Room Temp)60 °C (Thermal Activation Req.)
    Reaction Time 2 hours14 hours
    Optimal Catalyst Loading 2 mol% Pd / 4 mol% Cu5 mol% Pd / 10 mol% Cu
    Isolated Yield >95%72% - 78%
    Primary Byproduct Trace homocoupling (<1%)Glaser homocoupling (5-10%)
    Chelation Risk NoneHigh (Gamma-Hydroxyl coordination)

    Conclusion

    While phenylacetylene represents the ideal kinetic scenario for Sonogashira cross-coupling, highly functionalized aliphatic alkynes like 1-(4-fluorophenyl)hex-5-yn-2-ol require strategic protocol adjustments. By understanding the causality behind the reactivity drop—specifically the thermodynamic penalty of deprotonation and the kinetic sink of gamma-hydroxyl chelation—researchers can rationally design their workflows. Elevating the temperature to 60 °C, increasing catalyst loading, and employing rigorous freeze-pump-thaw degassing are non-negotiable steps to achieve viable yields with this complex building block.

    References

    • Chemistry LibreTexts - Sonogashira Coupling.[Link]

    • National Institutes of Health (PMC) - Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.[Link]

    • Wikipedia - Sonogashira coupling.[Link]

    • Organic Letters (ACS Publications) - Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts.[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    1-(4-Fluorophenyl)hex-5-yn-2-ol proper disposal procedures

    Proper disposal of complex, multi-functional organic intermediates requires more than a cursory glance at a Safety Data Sheet (SDS). As a Senior Application Scientist, I approach chemical waste management through the len...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Proper disposal of complex, multi-functional organic intermediates requires more than a cursory glance at a Safety Data Sheet (SDS). As a Senior Application Scientist, I approach chemical waste management through the lens of structural causality.

    The compound 1-(4-Fluorophenyl)hex-5-yn-2-ol presents a unique trifecta of chemical behaviors: a terminal alkyne, a secondary alcohol, and a fluorinated aromatic ring. Each of these functional groups dictates strict, non-negotiable operational and disposal protocols to prevent catastrophic laboratory incidents and environmental contamination.

    Here is the comprehensive, logic-driven guide to the safe handling and proper disposal of 1-(4-Fluorophenyl)hex-5-yn-2-ol.

    Part 1: Structural Hazard Analysis (The "Why")

    To design a fail-safe disposal protocol, we must first understand the molecular vulnerabilities of the compound. We do not segregate waste arbitrarily; we segregate based on mechanistic reactivity.

    • The Terminal Alkyne (-C≡CH) - Explosive Acetylide Risk: The sp-hybridized carbon of the terminal alkyne renders its proton weakly acidic (pKa ~25). In the presence of transition metals—such as Copper (Cu), Silver (Ag), or Mercury (Hg), which are frequently used as catalysts in cross-coupling reactions like the Sonogashira reaction—the alkyne readily deprotonates to form metal acetylides[1]. When dry, these metal acetylide polymer networks are highly sensitive to mechanical shock, friction, and heat, and are capable of violent detonation[2]. Causality: This compound must never be co-mingled with heavy metal waste streams without prior acidic quenching.

    • The Fluorinated Aromatic Ring (-C6H4F) - Environmental Persistence: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (~485 kJ/mol). Standard disposal methods or low-temperature burning will fail to cleave this bond, risking the release of persistent organic pollutants (POPs) into the environment[3]. Causality: This compound must be strictly classified as Halogenated Organic Waste and subjected to high-temperature incineration (>850°C) to ensure complete mineralization[4].

    • The Secondary Alcohol (-CH(OH)-) - Flammability: While less reactive than the alkyne, the secondary alcohol contributes to the compound's overall flammability and dictates its solubility profile, necessitating the use of compatible organic solvents during waste dilution.

    Part 2: Proper Disposal Procedures & Protocols

    The overriding principle of prudent laboratory waste management is that no experiment should begin unless a self-validating disposal plan has been formulated[5].

    Protocol A: Quenching Metal-Alkyne Reaction Mixtures Prior to Disposal

    If 1-(4-Fluorophenyl)hex-5-yn-2-ol was utilized in a metal-catalyzed reaction, the resulting mixture is an immediate explosion hazard if allowed to dry. You must neutralize the acetylide anions before the waste enters a collection carboy[6].

    • Step 1: Cooling & Dilution. Transfer the reaction flask to an ice-water bath (0°C) inside a certified chemical fume hood. Dilute the mixture with an inert solvent (e.g., Tetrahydrofuran or Toluene) to reduce the concentration of reactive species.

    • Step 2: Acidic Quench (The Validating Step). Slowly add 1M Hydrochloric Acid (HCl) or saturated aqueous Ammonium Chloride (NH₄Cl) dropwise under vigorous stirring.

      • Mechanistic Purpose: The proton source rapidly neutralizes any unreacted acetylide anions, converting them back to the stable terminal alkyne and completely eliminating the shock-sensitive precipitation risk[6].

    • Step 3: Phase Separation. Transfer the quenched mixture to a separatory funnel. The system is self-validating: a clear phase separation indicates successful quenching and partitioning.

    • Step 4: Segregated Routing. Extract the organic layer (containing the fluorinated alkyne) and route it to the Halogenated Organic Waste . Route the aqueous layer (containing the neutralized metal salts) to the Aqueous Heavy Metal Waste .

    Protocol B: Routine Disposal of Pure or Non-Metal Waste

    For unused reagents, expired stock, or non-metal reaction mixtures, follow this strict segregation pathway:

    • Step 1: Segregation. Identify the waste strictly as Halogenated Organic Waste [5]. Do not mix with non-halogenated solvents, as this unnecessarily increases the volume of waste requiring specialized high-temperature incineration.

    • Step 2: Container Selection. Collect the waste in a High-Density Polyethylene (HDPE) or Borosilicate Glass container.

      • Mechanistic Purpose: Never use galvanized steel safety cans for halogenated waste, as the halogens will corrode the metal, leading to hazardous, undetected leaks[5].

    • Step 3: Labeling. Affix a compliant hazardous waste tag. Explicitly list "1-(4-Fluorophenyl)hex-5-yn-2-ol" and check the "Halogenated" and "Flammable" hazard boxes. Add a critical operational warning: "Contains Terminal Alkyne - Do Not Mix with Heavy Metals"[2].

    • Step 4: Final Disposal. Transfer the sealed container to your Environmental Health and Safety (EHS) department. Ensure the waste manifest specifies the need for High-Temperature Incineration (>850°C) with wet alkaline scrubbers to safely capture the resulting Hydrogen Fluoride (HF) gas generated during C-F bond cleavage[7],[4].

    Part 3: Waste Segregation Matrix

    To ensure rapid decision-making in the laboratory, adhere to the following quantitative segregation data:

    Waste Stream CompositionPrimary HazardSegregation CategoryApproved Container MaterialFinal Disposal Method
    Pure 1-(4-Fluorophenyl)hex-5-yn-2-ol Flammability, Environmental ToxicityHalogenated Organic WasteHDPE or Borosilicate GlassHigh-Temp Incineration (>850°C)
    Reaction Mixture (with Cu/Ag/Pd) Explosive Metal AcetylidesREQUIRES QUENCHING FIRST Borosilicate GlassPhase separation, then Incineration
    Aqueous Wash (Post-Quench) Heavy Metal ToxicityAqueous Heavy Metal WasteHDPEChemical Precipitation
    Contaminated PPE / Solid Waste Flammability, Contact HazardSolid Hazardous WastePolyethylene Bags / DrumsSolid Waste Incineration

    Part 4: Disposal Decision Workflow

    The following logic tree visualizes the critical decision points for safely routing 1-(4-Fluorophenyl)hex-5-yn-2-ol waste streams.

    DisposalWorkflow Start 1-(4-Fluorophenyl)hex-5-yn-2-ol Waste Stream CheckMetals Contains Heavy Metals? (e.g., Cu, Ag, Pd catalysts) Start->CheckMetals AcetylideRisk DANGER: Explosive Metal Acetylide Risk CheckMetals->AcetylideRisk Yes Halogenated Route to Halogenated Organic Waste CheckMetals->Halogenated No Quench Quench with Acidic Workup (e.g., 1M HCl / NH4Cl) AcetylideRisk->Quench PhaseSep Phase Separation (Organic vs. Aqueous) Quench->PhaseSep PhaseSep->Halogenated Organic Layer AqueousMetal Route to Aqueous Heavy Metal Waste PhaseSep->AqueousMetal Aqueous Layer Incineration High-Temperature Incineration (>850°C + Wet Scrubbers) Halogenated->Incineration

    Figure 1: Safe disposal decision workflow for 1-(4-Fluorophenyl)hex-5-yn-2-ol waste streams.

    References

    • National Research Council. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Center for Biotechnology Information (NIH). Available at:[Link]

    • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." National Service Center for Environmental Publications (NEPIS). Available at: [Link]

    • Stockholm Convention on POPs. "Guidance on best available techniques and best environmental practices for the use of perfluorooctane sulfonic acid (PFOS) and related chemicals." Available at:[Link]

    • Basel, Rotterdam and Stockholm Conventions (BRS MEAs). "Guidelines on Best Available Techniques and Provisional Guidance on Best Environmental Practices." Available at:[Link]

    Sources

    Handling

    Personal protective equipment for handling 1-(4-Fluorophenyl)hex-5-yn-2-ol

    Advanced Laboratory Safety & Operational Guide: Handling 1-(4-Fluorophenyl)hex-5-yn-2-ol As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a discipline rooted...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Laboratory Safety & Operational Guide: Handling 1-(4-Fluorophenyl)hex-5-yn-2-ol

    As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a discipline rooted in molecular causality. 1-(4-Fluorophenyl)hex-5-yn-2-ol is a structurally complex molecule featuring a fluorinated aromatic ring, a terminal alkyne, and a secondary alcohol. Handling this compound requires a rigorous, self-validating safety architecture. This guide provides drug development professionals and researchers with the definitive operational blueprint for mitigating the specific hazards associated with this fluorinated alkynol.

    Mechanistic Hazard Profile: The Causality of Risk

    To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular behavior of 1-(4-Fluorophenyl)hex-5-yn-2-ol:

    • The Fluorinated Phenyl Moiety : While the C-F bond is generally highly stable, fluorinated organic compounds can act as dangerous toxicophores. In biological systems, they can be susceptible to displacement by biological nucleophiles (such as glutathione) or undergo CYP-mediated hydroxylation, potentially releasing toxic metabolites or fluoride ions[1]. Inhalation or dermal absorption must be strictly prevented to avoid systemic toxicity[1].

    • The Terminal Alkyne (-C≡CH) : Alkynes are highly reactive and can act as respiratory or dermal sensitizers. Their unsaturated nature increases the risk of violent cross-reactions if exposed to strong oxidizers or specific catalytic metals, necessitating inert handling environments.

    • The Secondary Alcohol (-OH) : The hydroxyl group enhances the molecule's solubility in biological matrices (like the lipid bilayers of the skin). Solvents and alcohols can cause chemical burns, dermatitis, and act as a carrier vehicle, facilitating the systemic absorption of the attached toxic fluorinated moiety through the skin[2].

    Mandatory Personal Protective Equipment (PPE) Matrix

    A wrongly selected piece of PPE can provide a dangerous false sense of security, leaving the wearer at a higher risk of injury[3]. The following matrix details the required PPE and the scientific rationale behind each selection.

    PPE CategorySpecification & MaterialCausality / Scientific Rationale
    Hand Protection Double-Gloving System : Inner layer of 4-mil Nitrile; Outer layer of Butyl Rubber or heavy-duty Nitrile (8+ mil).Alcohols and organic solvents can rapidly permeate thin latex[2]. Butyl rubber provides superior barrier protection against polar/non-polar organic solvent penetration, preventing systemic dermal toxicity[2].
    Eye & Face Protection Fully enclosed Chemical Splash Goggles . Add a Face Shield for transfers >50 mL.Standard safety glasses lack orbital seals. Splash goggles prevent solvent vapors and liquid splashes from causing severe corneal damage or systemic entry via ocular mucosa[2],[4].
    Body Protection Flame-Resistant (FR) Lab Coat (fully buttoned) or specialized chemical-resistant apron.Protects against splash hazards and potential flash fires, especially if the alkynol is being utilized in downstream organometallic cross-coupling reactions.
    Respiratory Protection Certified Chemical Fume Hood (Face velocity 80-100 fpm). Full-face respirator with organic vapor cartridges if ventilation fails.Mitigates the inhalation of volatile fluorinated organics. Airborne exposure to fluorinated compounds can lead to severe respiratory irritation and systemic absorption[4].

    Operational Plan: Step-by-Step Handling Protocol

    Every protocol must function as a self-validating system. Do not proceed to the next step unless the current step's verification check is successful.

    Phase 1: Pre-Handling System Validation

    • Ventilation Verification : Verify that the chemical fume hood is functioning correctly and within the optimal face velocity range[4].

      • Validation Check: Read the digital airflow monitor. Do not rely solely on the sash position or auditory cues.

    • PPE Integrity Check : Inspect gloves for micro-tears and ensure goggles form a complete, airtight seal against the face[4],[3].

      • Validation Check: Perform a tactile stretch and inflation test on the outer butyl rubber gloves before donning.

    Phase 2: Chemical Manipulation 3. Secondary Containment : Place the reagent bottle and all receiving vessels inside a secondary spill tray within the fume hood.

    • Causality: Confines potential spills, preventing the spread of the fluorinated compound to the broader hood surface and minimizing vapor generation.
    • Transfer Mechanics : Use non-sparking tools and chemical-resistant glass or PTFE syringes for transfer[4]. Avoid pouring directly from the bottle to minimize aerosolization.
    • Validation Check: Ensure the source vessel is tightly capped immediately after the required volume is extracted.

    Phase 3: Post-Handling Decontamination 5. Glove Removal : Remove the outer gloves using the "beak method" (pulling the glove inside out without the exterior touching the skin) before exiting the fume hood environment.

    • Causality: Prevents cross-contamination of laboratory surfaces (doorknobs, keyboards) with trace alkynol residues.

    Workflow Visualization

    The following diagram illustrates the logical flow of the handling and spill-response protocol.

    G Start Pre-Handling PPE & Hood Verification Transfer Chemical Transfer (Secondary Containment) Start->Transfer Reaction Execute Alkynol Reaction/Handling Transfer->Reaction Spill Spill or Aerosol Detected? Reaction->Spill SpillProtocol Initiate Spill Protocol (Absorbent & Vent) Spill->SpillProtocol Yes Disposal Halogenated Waste Segregation Spill->Disposal No SpillProtocol->Disposal Decon Decontamination & PPE Doffing Disposal->Decon

    Figure 1: Self-validating operational workflow for handling 1-(4-Fluorophenyl)hex-5-yn-2-ol.

    Disposal Plan: Step-by-Step Waste Management

    Proper disposal is critical to prevent environmental contamination and dangerous cross-reactions in waste streams[4].

    • Waste Segregation : Collect all 1-(4-Fluorophenyl)hex-5-yn-2-ol liquid waste in a dedicated container. Crucial : Do not mix this with general aqueous waste or non-halogenated organic waste.

      • Causality: Halogenated organics require specific high-temperature incineration protocols. Mixing them with incompatible streams can cause exothermic reactions or toxic gas release.

    • Solid Waste Management : Place all contaminated consumables (gloves, absorbent pads, Kimwipes) into a designated, clearly labeled solid hazardous waste bin[4].

    • Labeling : Affix a hazardous waste label immediately. The label must explicitly state: "Halogenated Organic Waste: Contains Fluorinated Alkynol."

    • Storage : Store the sealed waste container in a ventilated, secondary containment area until collection by your institution's Environmental Health and Safety (EHS) department[4].

    References

    • Understanding Solvents and PPE for Chemical Safety - MCR Safety - [Link]

    • The Dark Side of Fluorine - PMC - NIH -[Link]

    • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals - Labour Department -[Link]

    Sources

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